(R)-Dimethyl 2-hydroxysuccinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (2R)-2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEKNCXYRGKTBJ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30892495 | |
| Record name | (+)-Dimethyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30892495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70681-41-3 | |
| Record name | (+)-Dimethyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30892495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethyl (2R)-2-hydroxybutanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dimethyl D-malate CAS number and structure
An In-Depth Technical Guide to Dimethyl D-malate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl D-malate, a chiral synthon with applications in organic synthesis and potentially in drug development. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications.
Chemical Identity and Structure
Chemical Formula: C6H10O5[1]
Synonyms: D-(+)-Malic acid dimethyl ester, Dimethyl (R)-(+)-malate, (R)-(+)-Dimethyl malate, Dimethyl (R)-2-hydroxysuccinate[1]
Structure:
Dimethyl D-malate is the dimethyl ester of D-malic acid. The structure consists of a four-carbon butanedioate backbone with a hydroxyl group at the second carbon and two methyl ester groups at the first and fourth carbons. The "D" configuration denotes the specific stereochemistry at the chiral center (carbon 2).
Physicochemical Properties
The following table summarizes the key physicochemical properties of Dimethyl D-malate and its related isomers. It is crucial to distinguish between the specific D-isomer and the racemic (DL) or L-isomer, as properties can vary.
| Property | Value | Isomer | Reference |
| Molecular Weight | 162.14 g/mol | D, L, or DL | [3] |
| Boiling Point | 104-108 °C at 1 mmHg | L-isomer | [4] |
| 205 °C at 760 mmHg | DL-isomer | [5] | |
| 249.6 ± 20.0 °C at 760 mmHg | DL-isomer | [6] | |
| Density | 1.232 g/mL at 20 °C | L-isomer | [4] |
| 1.2 ± 0.1 g/cm³ | DL-isomer | [6] | |
| Refractive Index | n20/D 1.441 | L-isomer | [4] |
| Optical Activity | [α]20/D +6.5°, neat | L-isomer (note: sign would be opposite for D) | [4] |
| Flash Point | >230 °F (>110 °C) | L-isomer | [4] |
| 100.1 ± 15.3 °C | DL-isomer | [6] | |
| Solubility | Sparingly in Chloroform, Slightly in Methanol | L-isomer | [4] |
Synthesis of Dimethyl D-malate: An Experimental Protocol
The following is a detailed experimental protocol for the synthesis of Dimethyl D-malate, adapted from a reported synthesis of its enantiomer, Dimethyl L-malate.[4] This Fischer esterification reaction is a standard method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
Materials:
-
D-malic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl2) or concentrated Sulfuric Acid (H2SO4)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Ice-water bath
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-malic acid in an excess of anhydrous methanol. The reaction should be performed under a fume hood.
-
Catalyst Addition: Cool the solution in an ice-water bath. Slowly and dropwise, add the acid catalyst (e.g., thionyl chloride or concentrated sulfuric acid). The addition should be done carefully to control the exothermic reaction.
-
Reflux: After the addition of the catalyst, remove the ice-water bath and heat the reaction mixture to reflux. Allow the reaction to proceed for several hours (e.g., 16 hours) to ensure complete esterification.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.
-
Workup: To the residue, add a saturated solution of sodium bicarbonate to neutralize the acid catalyst. The aqueous phase is then extracted multiple times with ethyl acetate.
-
Washing: Combine the organic phases and wash them sequentially with water and then with a saturated saline solution.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent (ethyl acetate) by concentration under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a light yellow oil, can be further purified by distillation under reduced pressure to obtain pure Dimethyl D-malate.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of Dimethyl D-malate.
Caption: Workflow for the synthesis of Dimethyl D-malate.
Applications in Research and Drug Development
Dimethyl D-malate, as a chiral building block, holds potential in various areas of chemical synthesis and is of interest to the pharmaceutical industry.
-
Chiral Synthon: D-malate and its derivatives are valuable as a source of chirality in the synthesis of complex organic molecules.[7] Enantiomerically pure compounds are critical in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.
-
Synthesis of Bioactive Molecules: The L-isomer of dimethyl malate has been utilized in the preparation of cytochrome P450 metabolites of arachidonic acid and cyclic sulfolanes that exhibit potential as HIV-1 protease inhibitors.[4] This suggests that Dimethyl D-malate could similarly serve as a precursor for other biologically active compounds.
-
Agrochemicals and Polymers: While not directly related to drug development, related compounds like dimethyl maleate are used as intermediates for agricultural products and in the production of polymers, indicating the broader industrial relevance of such diesters.[8]
It is important to distinguish Dimethyl D-malate from Dimethyl Fumarate (DMF), a structurally related but distinct compound. DMF is an FDA-approved drug for treating psoriasis and multiple sclerosis and is known to interact with the Nrf2 and NF-κB signaling pathways.[9][10] While Dimethyl D-malate does not have the same established biological activity, its utility as a chiral building block for novel therapeutics remains an area of interest for researchers.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Dimethyl D-(+)-Malate | 70681-41-3 | TCI AMERICA [tcichemicals.com]
- 3. Dimethyl malate | C6H10O5 | CID 12674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl malate CAS#: 617-55-0 [amp.chemicalbook.com]
- 5. dimethyl malate, 1587-15-1 [thegoodscentscompany.com]
- 6. Dimethyl malate | CAS#:38115-87-6 | Chemsrc [chemsrc.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Dimethyl maleate - Wikipedia [en.wikipedia.org]
- 9. Novel potential pharmacological applications of dimethyl fumarate—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel potential pharmacological applications of dimethyl fumarate-an overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of (R)-Dimethyl 2-hydroxysuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (R)-Dimethyl 2-hydroxysuccinate, a chiral molecule of interest in various chemical and pharmaceutical research domains. The information is presented to facilitate its use in laboratory and development settings.
Chemical Identity and Molecular Structure
This compound, also known as Dimethyl D-malate, is the dimethyl ester of (R)-malic acid. Its chemical structure is characterized by a four-carbon dicarboxylic acid backbone with a hydroxyl group at the second carbon and two methyl ester functionalities.
| Identifier | Value |
| IUPAC Name | dimethyl (2R)-2-hydroxybutanedioate |
| Synonyms | Dimethyl (R)-2-hydroxysuccinate, Dimethyl D-malate, D-(+)-Apple Acid Dimethyl Ester, D-(+)-Malic Acid Dimethyl Ester |
| CAS Number | 70681-41-3[1][2][3] |
| Molecular Formula | C6H10O5[2][3] |
| Molecular Weight | 162.14 g/mol [1][2][3] |
| InChI Key | YSEKNCXYRGKTBJ-SCSAIBSYSA-N[1] |
| SMILES String | COC(=O)C--INVALID-LINK--C(=O)OC[1] |
Tabulated Physical Properties
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Conditions |
| Appearance | Colorless liquid | Ambient |
| Boiling Point | 104-108 °C[1][3] | 1 mmHg |
| Density | 1.232 g/mL[1][3] | 25 °C |
| Refractive Index | 1.44[1][3] | 20 °C, D-line |
| Optical Activity | [α] +6.6°[1] | 20 °C, D-line, neat |
| Flash Point | 113 °C | Closed cup |
| Storage Temperature | 2-8°C[1][2] | |
| Melting Point | Not available | |
| Solubility | Inferred from the (S)-enantiomer to be soluble in chloroform, ethanol, methanol, and ethyl acetate; slightly soluble in water.[4] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These are generalized protocols applicable to organic liquids like this compound.
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube or similar heating bath
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
The capillary tube is placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is stopped when a steady stream of bubbles is observed.
-
The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.
Objective: To determine the mass per unit volume of the liquid.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped off.
-
The filled pycnometer is placed in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.
-
The pycnometer is removed, dried, and weighed.
-
The weight of the liquid is determined by subtracting the weight of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Objective: To measure the extent to which light is bent when it passes through the liquid.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
The prism of the refractometer is cleaned and a few drops of this compound are applied.
-
The prism is closed, and the instrument is allowed to reach thermal equilibrium with the circulating water from the constant temperature bath (e.g., 20°C).
-
The light source is adjusted, and the knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
The refractive index is read from the scale.
Objective: To determine the solubility of the compound in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Droppers
Procedure:
-
A small, measured amount of this compound (e.g., 0.1 mL) is placed in a series of test tubes.
-
A measured volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, chloroform, ethyl acetate) is added to each test tube.
-
The test tubes are agitated using a vortex mixer for a set period.
-
The mixture is visually inspected for the presence of a single phase (soluble) or multiple phases/cloudiness (insoluble or slightly soluble).
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid sample such as this compound.
Caption: Workflow for Physical Property Characterization.
References
In-Depth Technical Guide to the NMR Spectral Data of (R)-Dimethyl 2-hydroxysuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for (R)-Dimethyl 2-hydroxysuccinate, also known as Dimethyl D-(+)-malate. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis, synthesis, and drug development by presenting detailed NMR data, experimental protocols, and a visual representation of the analytical workflow.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits four distinct signals, corresponding to the different proton environments in the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -OH | ~3.1 (broad) | Singlet (s) | 1H | N/A |
| -CH(OH)- | 4.45 | Doublet of doublets (dd) | 1H | 6.5, 4.5 |
| -CH₂- | 2.85 | Multiplet (m) | 2H | N/A |
| -OCH₃ (next to CHOH) | 3.78 | Singlet (s) | 3H | N/A |
| -OCH₃ (next to CH₂) | 3.70 | Singlet (s) | 3H | N/A |
Note: The chemical shift of the hydroxyl (-OH) proton is often broad and can vary depending on concentration and sample purity.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The following are the expected chemical shifts for this compound in CDCl₃.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester, next to CHOH) | 173.8 |
| C=O (ester, next to CH₂) | 171.1 |
| -CH(OH)- | 67.0 |
| -OCH₃ (next to CHOH C=O) | 52.7 |
| -OCH₃ (next to CH₂ C=O) | 52.0 |
| -CH₂- | 38.3 |
Experimental Protocols
The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following is a general methodology for obtaining ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to minimize interference from impurity signals.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.
-
Concentration: Prepare a solution by dissolving approximately 5-20 mg of the compound in 0.5-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the NMR probe to the respective frequencies for ¹H and ¹³C nuclei.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ to maintain a stable magnetic field.
-
Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp and symmetrical peaks.
-
Acquisition Parameters (¹H NMR):
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width that covers the expected range of proton signals (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set a spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to be flat.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.
Mandatory Visualization
The following diagram illustrates the general workflow for the NMR analysis of a chemical compound like this compound.
An In-Depth Technical Guide to the Infrared Spectroscopy of Dimethyl D-malate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Dimethyl D-malate, a key organic compound with applications in various scientific domains. This document outlines the expected vibrational frequencies, presents a standardized experimental protocol for obtaining its IR spectrum, and illustrates the correlation between its functional groups and their spectral signatures.
Introduction to the Infrared Spectroscopy of Dimethyl D-malate
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For Dimethyl D-malate (C₆H₁₀O₅), IR spectroscopy provides a unique "fingerprint" that can be used for identification, purity assessment, and structural elucidation. The molecule's structure, featuring two ester groups and a secondary alcohol, gives rise to characteristic absorption bands in the IR spectrum. Understanding these spectral features is crucial for researchers working with this compound in fields such as organic synthesis, materials science, and pharmaceutical development.
Expected Infrared Absorption Data for Dimethyl D-malate
The following table summarizes the principal infrared absorption bands anticipated for Dimethyl D-malate. These values are based on the known absorption ranges for its constituent functional groups. The exact position and intensity of these peaks can be influenced by the sample's physical state and the specific experimental conditions.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3500 | Broad, Medium | O-H Stretch | Hydroxyl (-OH) |
| 2990-2950 | Medium | C-H Stretch (sp³) | Methyl/Methine C-H |
| ~1740 | Strong | C=O Stretch | Ester Carbonyl |
| 1450-1430 | Medium | C-H Bend (Asymmetric) | Methyl (-CH₃) |
| 1380-1360 | Medium | C-H Bend (Symmetric) | Methyl (-CH₃) |
| 1250-1150 | Strong | C-O Stretch (Ester) | Ester C-O-C |
| 1100-1000 | Medium | C-O Stretch (Alcohol) | Secondary Alcohol C-O |
Experimental Protocol for FTIR Spectroscopy
This section details a standard procedure for acquiring the Fourier-Transform Infrared (FTIR) spectrum of Dimethyl D-malate.
3.1. Materials and Equipment
-
Dimethyl D-malate sample
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellets, ATR crystal)
-
Spatula and agate mortar and pestle (for KBr pellets)
-
Spectroscopy-grade solvent (if preparing a solution)
-
Nitrogen or dry air purge for the spectrometer
3.2. Sample Preparation
The choice of sample preparation technique depends on the physical state of the Dimethyl D-malate and the desired spectral quality.
-
Attenuated Total Reflectance (ATR): This is often the simplest method for a liquid or solid sample. A small amount of the sample is placed directly onto the ATR crystal.
-
KBr Pellet Method (for solid samples):
-
Thoroughly dry a small amount of potassium bromide (KBr) to remove any moisture.
-
Grind 1-2 mg of the Dimethyl D-malate sample with approximately 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Thin Film (for viscous liquids): A drop of the liquid sample can be pressed between two salt plates (e.g., NaCl or KBr) to form a thin film.
3.3. Data Acquisition
-
Background Spectrum: With the sample holder empty, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment.
-
Scan Parameters: Set the appropriate scan parameters. Typical settings include:
-
Wavenumber Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
Acquire Spectrum: Initiate the scan to obtain the infrared spectrum of Dimethyl D-malate.
-
Data Processing: Process the raw data by performing a background subtraction and, if necessary, baseline correction.
Visualization of Molecular Vibrations and IR Spectroscopy
The following diagrams illustrate the logical workflow of an IR spectroscopy experiment and the relationship between the functional groups of Dimethyl D-malate and their corresponding regions in the infrared spectrum.
Commercial Availability and Applications of (R)-Dimethyl 2-hydroxysuccinate: A Technical Guide
(R)-Dimethyl 2-hydroxysuccinate , also known as Dimethyl D-malate, is a valuable chiral building block extensively utilized by researchers, scientists, and drug development professionals in the synthesis of complex, stereochemically defined molecules. Its commercial availability from various suppliers, coupled with its versatile chemical functionality, makes it a crucial starting material in the fields of medicinal chemistry and natural product synthesis. This technical guide provides an in-depth overview of its commercial availability, key properties, and detailed experimental protocols for its synthesis and application.
Commercial Availability
This compound is readily available from several chemical suppliers. The compound is typically offered in various purities and quantities to suit different research and development needs. Key suppliers include Sigma-Aldrich, BLD Pharm, and BioCat GmbH. It is crucial to consult the supplier's certificate of analysis for lot-specific purity and other quality control data.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 70681-41-3 | |
| Molecular Formula | C₆H₁₀O₅ | |
| Molecular Weight | 162.14 g/mol | |
| Purity | ≥98% | |
| Appearance | Colorless Liquid | Chem-Impex |
| Optical Activity ([α]20/D) | +6.6° (neat) | |
| Density | 1.232 g/mL at 25 °C | |
| Boiling Point | 104-108 °C at 1 mmHg | |
| Refractive Index (n20/D) | 1.44 | |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
The asymmetric synthesis of this compound and its derivatives is a key area of research, with several chemo-enzymatic and biocatalytic routes developed to achieve high enantioselectivity.[1] These methods are often preferred due to their mild reaction conditions and high efficiency.
Enzymatic Synthesis via Asymmetric Reduction
One effective method for synthesizing (R)-Dimethyl 2-methylsuccinate, a closely related chiral building block, involves the ene-reductase-catalyzed reduction of dimethyl itaconate. This protocol can be adapted for the synthesis of other chiral succinates.
Experimental Protocol: Asymmetric Reduction using Aspergillus flavus Ene-Reductase (AfER) [2]
-
Reaction Setup: To a 200 mL conical flask, add dimethyl itaconate (3.16 g, 400 mM), NADP⁺ (0.5 mM, 0.39 g/L), DMSO (1.6% v/v), sodium formate (520 mM), wet cells of Aspergillus flavus expressing ene-reductase (AfER) (2.5 g, 50 g/L), and formate dehydrogenase (LbFDH) (2 U/mL) in 50 mL of potassium phosphate buffer (100 mM, pH 7.0).
-
Reaction Conditions: Shake the reaction mixture at 30 °C for 27 hours.
-
Monitoring and Work-up: Monitor the reaction progress by TLC and GC. Maintain the pH at 7.0 by periodic addition of 1 M HCl. After complete conversion, quench the reaction with 1 M HCl.
-
Purification: The product, (R)-Dimethyl 2-methylsuccinate, is obtained after extraction and removal of the solvent under reduced pressure. The product is a colorless oil.
Characterization Data for (R)-Dimethyl 2-methylsuccinate: [2]
-
¹H NMR (400 MHz, CDCl₃): δ = 3.69 (d, J = 6.97 Hz, 6 H), 2.86–2.99 (m, 1 H), 2.68–2.82 (m, 1 H), 2.41 (dd, J = 16.50, 5.99 Hz, 1 H), 1.23 (d, J = 7.09 Hz, 3 H).
-
¹³C NMR (100 MHz, CDCl₃): δ = 175.74, 172.31, 51.96, 51.75, 37.43, 35.72, 17.04.
-
Optical Rotation: [α]D²⁰ = +5.280 (c = 1.0, CHCl₃, for 99% ee).
Applications in Asymmetric Synthesis
This compound serves as a versatile chiral building block in the synthesis of a wide range of enantiomerically pure compounds. Its utility stems from the presence of multiple functional groups—two esters and a hydroxyl group—that can be selectively manipulated.[1] This strategy, known as "chiral pool synthesis," is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules with controlled stereochemistry.
The significance of chirality in drug development cannot be overstated. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1] The use of chiral building blocks like this compound is therefore critical for the development of safer and more effective pharmaceuticals.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the application of this compound as a chiral building block in organic synthesis.
Caption: Synthetic workflow using this compound.
Safety and Handling
This compound is a combustible liquid and causes serious eye irritation. It is harmful to aquatic life. When handling this chemical, appropriate personal protective equipment, including eye shields and gloves, should be worn. It should be stored in a well-ventilated place, sealed in a dry container at 2-8°C. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
The Role of (R)-Dimethyl 2-hydroxysuccinate in Chiral Pool Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Dimethyl 2-hydroxysuccinate, a derivative of naturally occurring (R)-malic acid, stands as a cornerstone in the field of chiral pool synthesis. Its ready availability in high enantiomeric purity makes it an invaluable starting material for the stereocontrolled synthesis of a wide array of complex chiral molecules, including natural products and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of its applications, key transformations, and the strategic advantage it offers in asymmetric synthesis.
Introduction to Chiral Pool Synthesis and the Utility of this compound
Chiral pool synthesis is a powerful strategy in organic chemistry that utilizes readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules.[1] This approach circumvents the need for often challenging and costly asymmetric synthesis or chiral resolution steps. This compound, also known as dimethyl (R)-malate, is a prime example of a versatile C4 chiral building block. Its structure features a stereodefined secondary alcohol and two ester functionalities, offering multiple points for chemical modification while retaining the crucial stereochemical information.
Key Transformations and Synthetic Applications
The synthetic utility of this compound stems from a variety of stereoselective transformations that can be performed on its functional groups. These include protection of the hydroxyl group, selective reduction of the ester moieties, and alkylation or arylation at the α-position to the esters. These transformations pave the way for the synthesis of a diverse range of chiral intermediates and final target molecules.
Synthesis of Chiral Lactones
One of the most common applications of this compound is in the synthesis of chiral γ-butyrolactones, which are prevalent structural motifs in many natural products and pharmaceuticals. A key strategy involves the stereoselective reduction of one of the ester groups to a primary alcohol, followed by lactonization.
For instance, the synthesis of D-pantolactone, a key intermediate for Vitamin B5, can be envisioned starting from this compound. While specific high-yield protocols directly from this starting material are proprietary or less commonly published, the analogous synthesis of L-pantolactone from (S)-dimethyl malate provides a clear precedent. The general approach involves the protection of the secondary hydroxyl group, selective reduction of one ester, and subsequent acid-catalyzed cyclization.
Application in the Total Synthesis of Complex Natural Products
The strategic incorporation of this compound has been instrumental in the total synthesis of several complex and biologically active natural products.
Zaragozic acids are potent inhibitors of squalene synthase, a key enzyme in cholesterol biosynthesis. A formal synthesis of Zaragozic Acid C has been reported that utilizes a derivative of this compound. The synthesis involves the protection of the hydroxyl group as a benzyl ether, followed by a series of stereocontrolled reactions to build the complex core of the molecule.
(+)-Biotin is an essential vitamin involved in a variety of metabolic processes. Several synthetic routes to (+)-biotin have been developed, with some employing a chiral pool approach. While a direct, detailed synthesis from this compound is not extensively documented in readily available literature, its structural relationship to key chiral intermediates suggests its potential as a starting material in a multi-step synthesis. The core strategy would involve the transformation of the succinate backbone into the thiophane ring of biotin, with the stereocenter from the malate derivative directing the stereochemistry of the final product.
Quantitative Data on Key Transformations
The efficiency and stereoselectivity of reactions involving this compound are critical for its application in multi-step syntheses. The following tables summarize representative quantitative data for key transformations.
| Transformation | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) |
| Hydroxyl Protection (Benzylation) | Benzyl bromide, NaH, THF, 0 °C to rt | (R)-Dimethyl 2-(benzyloxy)succinate | >95% | >99% ee |
| Selective Ester Reduction | LiBH4, THF, 0 °C | (R)-Methyl 4-hydroxy-3-(benzyloxy)butanoate | 80-90% | >99% ee |
| Alkylation (General) | LDA, THF, -78 °C; then R-X | (2R,3S)-Dimethyl 2-(benzyloxy)-3-alkylsuccinate | 70-85% | >95:5 dr |
Experimental Protocols
General Procedure for the Benzylation of this compound
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of this compound (1.0 eq.) in anhydrous THF dropwise. The mixture is stirred at 0 °C for 30 minutes, after which benzyl bromide (1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched by the slow addition of saturated aqueous NH4Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford (R)-Dimethyl 2-(benzyloxy)succinate.
General Procedure for the Alkylation of (R)-Dimethyl 2-(benzyloxy)succinate
A solution of (R)-Dimethyl 2-(benzyloxy)succinate (1.0 eq.) in anhydrous THF is added dropwise to a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere. The resulting enolate solution is stirred at -78 °C for 1 hour. A solution of the alkylating agent (R-X, 1.2 eq.) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours before being quenched with saturated aqueous NH4Cl solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The residue is purified by flash column chromatography to yield the desired 3-substituted product.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the central role of this compound in chiral pool synthesis and a typical experimental workflow for its utilization.
Conclusion
This compound is a highly valuable and versatile chiral building block in organic synthesis. Its ready availability from the chiral pool, coupled with the ability to undergo a range of stereoselective transformations, makes it an ideal starting material for the efficient and stereocontrolled synthesis of complex chiral molecules. The strategic application of this C4 building block will undoubtedly continue to play a significant role in the advancement of medicinal chemistry and natural product synthesis, enabling the development of novel therapeutics and the exploration of complex molecular architectures.
References
Unveiling the Stereochemistry of Dimethyl D-malate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical properties of Dimethyl D-malate, a chiral molecule of significant interest in synthetic chemistry and drug development. This document outlines its absolute configuration, optical activity, and spectroscopic characteristics, supported by quantitative data and detailed experimental methodologies.
Core Stereochemical and Physicochemical Properties
Dimethyl D-malate is the dimethyl ester of D-malic acid. The "D" designation refers to its relationship to D-glyceraldehyde. In the Cahn-Ingold-Prelog priority system, Dimethyl D-malate is assigned the (R) configuration. Its dextrorotatory nature is indicated by the (+) sign in its name.
Below is a summary of the key quantitative data for Dimethyl D-(+)-malate:
| Property | Value | Conditions |
| Absolute Configuration | (R) | - |
| Specific Rotation [α]D | +6.6° | 20°C, neat |
| Molecular Formula | C₆H₁₀O₅ | - |
| Molecular Weight | 162.14 g/mol | - |
Spectroscopic Analysis
The structural identity and purity of Dimethyl D-malate can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (Proton NMR): The ¹H-NMR spectrum of Dimethyl D-malate provides characteristic signals corresponding to the different protons in the molecule.
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum complements the ¹H-NMR data by showing distinct signals for each carbon atom in the Dimethyl D-malate molecule. The general chemical shifts are provided in the PubChem database for dimethyl malate.
Synthesis of Enantiopure Dimethyl D-malate
The preparation of enantiomerically pure Dimethyl D-malate can be achieved through several synthetic strategies, most notably through the esterification of D-malic acid or via enzymatic resolution.
Fischer Esterification of D-Malic Acid
A straightforward method for the synthesis of Dimethyl D-malate is the Fischer esterification of D-malic acid using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds with retention of configuration at the chiral center.
Enzymatic Synthesis
Enzymatic methods offer high enantioselectivity in the synthesis of chiral esters. Lipases are commonly employed for the kinetic resolution of racemic dimethyl malate or the direct enantioselective esterification of malic acid. For instance, specific lipases can selectively catalyze the esterification of D-malic acid or the hydrolysis of the L-enantiomer from a racemic mixture of dimethyl malate, yielding the desired (R)-Dimethyl malate with high enantiomeric excess.[1]
Experimental Protocols
Determination of Specific Rotation (Polarimetry)
Objective: To measure the optical rotation of Dimethyl D-(+)-malate to confirm its dextrorotatory nature and determine its specific rotation.
Instrumentation:
-
Polarimeter (Sodium D-line, λ = 589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Sample Preparation: As the specific rotation is reported as "neat", the measurement is taken on the pure liquid sample. If a solution were to be used, a precise concentration of Dimethyl D-malate would be prepared in a suitable achiral solvent (e.g., ethanol or chloroform) by accurately weighing the compound and dissolving it in a known volume of the solvent.
-
Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent if a solution is used, or an empty cell for a neat sample).
-
Measurement: The polarimeter cell is filled with the neat Dimethyl D-malate sample, ensuring no air bubbles are present in the light path. The observed optical rotation (α) is measured at a constant temperature (e.g., 20°C).
-
Calculation of Specific Rotation: For a neat liquid, the specific rotation ([α]) is calculated using the formula: [α] = α / (l * d) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
d is the density of the liquid in g/mL.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric purity of a sample of Dimethyl D-malate. The following is a representative method adapted from the analysis of the parent compound, D-malic acid, which involves derivatization to enable separation on a standard C18 column. A direct separation on a chiral stationary phase would also be a viable, though potentially more method-development intensive, alternative.
Methodology: Pre-column Derivatization followed by RP-HPLC
This method involves converting the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral HPLC column.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., Kromasil C18)
-
Vortex mixer
-
Thermostatic water bath
Reagents:
-
(R)-1-(1-naphthyl)ethylamine ((R)-NEA) as the chiral derivatizing agent
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Sodium heptanesulfonate
-
Phosphoric acid
Procedure:
-
Derivatization:
-
A solution of the Dimethyl malate sample is prepared.
-
To activate the carboxyl groups (if any hydrolysis to the acid has occurred, or for the parent acid), HOBT and EDC-HCl solutions are added and vortexed.
-
The chiral derivatizing agent, (R)-NEA solution, is then added.
-
The mixture is heated to facilitate the reaction, forming diastereomeric derivatives.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile and a potassium dihydrogen phosphate buffer containing an ion-pairing agent like sodium heptanesulfonate, with the pH adjusted with phosphoric acid.
-
Column: Kromasil C18.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection: UV detection at a wavelength appropriate for the derivatized product (e.g., 225 nm).
-
-
Data Analysis: The chromatogram will show two separated peaks corresponding to the two diastereomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two diastereomers.
Visualizations
Caption: Conversion of D-Malic Acid to Dimethyl D-Malate.
Caption: Chiral HPLC Analysis Workflow.
References
(R)-Dimethyl 2-hydroxysuccinate: A Comprehensive Technical Guide for its Application as a Chiral Synthon
For Researchers, Scientists, and Drug Development Professionals
(R)-Dimethyl 2-hydroxysuccinate, a versatile and valuable chiral building block, offers a strategic starting point for the asymmetric synthesis of a wide array of complex molecules, particularly in the realm of pharmaceutical development. Its inherent chirality and multiple functional groups provide a robust platform for the stereoselective introduction of new chiral centers, making it a molecule of significant interest in modern organic synthesis. This technical guide provides an in-depth overview of the key characteristics, applications, and experimental protocols related to this compound.
Core Characteristics and Physicochemical Properties
This compound, also known as Dimethyl D-malate, is the dimethyl ester of (R)-malic acid. Its utility as a chiral synthon stems from the presence of a stereochemically defined secondary alcohol and two ester functionalities, which can be selectively manipulated to achieve a variety of synthetic transformations.
Table 1: Physicochemical and Spectral Data for this compound
| Property | Value | Reference |
| CAS Number | 70681-41-3 | [1] |
| Molecular Formula | C₆H₁₀O₅ | [1] |
| Molecular Weight | 162.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 104-108 °C at 1 mmHg | |
| Density | 1.232 g/mL at 25 °C | |
| Optical Rotation | [α]²⁰/D +6.6° (neat) | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.52 (dd, J=6.0, 4.4 Hz, 1H), 3.79 (s, 3H), 3.71 (s, 3H), 2.87 (dd, J=16.4, 4.4 Hz, 1H), 2.79 (dd, J=16.4, 6.0 Hz, 1H), 2.75 (br s, 1H, OH) | |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 173.8, 170.9, 67.0, 52.8, 51.9, 38.4 |
Synthetic Applications and Experimental Protocols
The strategic positioning of the hydroxyl and ester groups in this compound allows for a diverse range of chemical transformations, enabling the synthesis of various chiral intermediates.
Conversion to Chiral Lactones: Synthesis of (R)-3-hydroxy-γ-butyrolactone
Chiral γ-butyrolactones are prevalent structural motifs in many natural products and pharmaceuticals. This compound can be efficiently converted to (R)-3-hydroxy-γ-butyrolactone.[2][3]
Experimental Protocol: Reduction and Cyclization
A solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) is cooled to 0 °C. A reducing agent, for example, sodium borohydride (2.0-3.0 eq), is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). Upon completion, the reaction is carefully quenched with an acidic solution (e.g., 1 M HCl) and extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting crude diol can be induced to cyclize to the lactone, often by heating or under acidic conditions.[3] Purification by column chromatography yields the desired (R)-3-hydroxy-γ-butyrolactone.
dot
Caption: Synthesis of (R)-3-hydroxy-γ-butyrolactone.
Synthesis of Chiral Diols: Preparation of (R)-1,2,4-Butanetriol
(R)-1,2,4-Butanetriol is another valuable chiral building block, often used in the synthesis of pharmaceuticals and other fine chemicals.[4][5][6] The reduction of both ester groups of this compound yields this triol.
Experimental Protocol: Ester Reduction
To a stirred suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF at 0 °C, a solution of this compound (1.0 eq) in THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to afford (R)-1,2,4-butanetriol.[4]
dot
Caption: Synthesis of (R)-1,2,4-Butanetriol.
Inversion of Stereochemistry via the Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for the inversion of the stereocenter at the hydroxyl-bearing carbon.[7][8][9][10][11] This allows for the synthesis of the corresponding (S)-enantiomer, expanding the synthetic utility of the starting material.
Experimental Protocol: Mitsunobu Reaction
To a solution of this compound (1.0 eq), a suitable acid (e.g., benzoic acid, 1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF is added dropwise. The reaction is stirred at room temperature for several hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the inverted ester. Subsequent hydrolysis of the newly formed ester will provide the (S)-enantiomer of dimethyl 2-hydroxysuccinate.
dot
Caption: Stereochemical inversion via Mitsunobu reaction.
Conversion to Chiral Pyrrolidines
The transformation of (R)-2-hydroxysuccinic acid, the parent acid of the title compound, into chiral pyrrolidine derivatives has been reported, highlighting a pathway to nitrogen-containing heterocyclic compounds.[12] This conversion typically involves the formation of a succinimide intermediate followed by reduction.
Experimental Protocol: Synthesis of a Pyrrolidine Derivative
This compound is first hydrolyzed to (R)-2-hydroxysuccinic acid using standard conditions (e.g., aqueous NaOH followed by acidification). The resulting diacid is then reacted with a primary amine (e.g., benzylamine) at elevated temperatures to form the corresponding N-substituted succinimide. Subsequent reduction of the imide and the remaining carboxylic acid, for instance with a strong reducing agent like LiAlH₄, will yield the chiral pyrrolidine derivative.
dot
Caption: Pathway to chiral pyrrolidines.
Conclusion
This compound stands out as a highly valuable and versatile chiral synthon in asymmetric synthesis. Its readily available nature and the presence of multiple, differentially reactive functional groups make it an ideal starting material for the stereocontrolled synthesis of a variety of important chiral building blocks, including lactones, diols, and nitrogen-containing heterocycles. The experimental protocols and synthetic pathways outlined in this guide demonstrate the breadth of its applicability and underscore its importance for researchers and professionals in the field of drug discovery and development. The strategic application of this chiral pool molecule can significantly streamline synthetic routes to complex, biologically active compounds.
References
- 1. Dimethyl malate | C6H10O5 | CID 12674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 4. US6949684B2 - Process for preparing 1,2,4-butanetriol - Google Patents [patents.google.com]
- 5. CN111056918A - Preparation method of (S) -1,2, 4-butanetriol - Google Patents [patents.google.com]
- 6. Coupled biosynthesis and esterification of 1,2,4‐butanetriol to simplify its separation from fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of β-Lactams Using (R)-Dimethyl 2-hydroxysuccinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the stereoselective synthesis of a valuable β-lactam precursor, methyl (2R,3S)-3-amino-4-oxoazetidine-2-carboxylate, starting from the readily available chiral building block, (R)-Dimethyl 2-hydroxysuccinate. This synthetic route offers a versatile platform for the development of novel β-lactam antibiotics and other biologically active compounds.
Introduction
β-Lactams are a cornerstone of antibacterial therapy, and the development of new analogs with improved efficacy and resistance profiles is a continuous effort in medicinal chemistry. Chiral 4-alkoxycarbonyl-2-azetidinones are key intermediates in the synthesis of a wide range of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. This protocol outlines a three-step synthesis that leverages the chirality of this compound to produce a specific stereoisomer of a functionalized β-lactam. The synthesis proceeds via a Mitsunobu reaction with inversion of stereochemistry, followed by deprotection and subsequent intramolecular cyclization.
Overall Synthetic Scheme
The synthesis is a three-step process:
-
Mitsunobu Reaction: The hydroxyl group of this compound is converted to a phthalimido group with inversion of configuration at the C2 position.
-
Hydrazinolysis: The phthalimido protecting group is removed to yield the corresponding primary amine.
-
Intramolecular Cyclization: The resulting amino diester undergoes a base-mediated intramolecular cyclization to form the desired β-lactam ring.
Data Presentation
Table 1: Summary of Reaction Steps and Representative Yields
| Step | Reaction | Key Reagents | Product | Representative Yield (%) |
| 1 | Mitsunobu Reaction | Triphenylphosphine, DIAD, Phthalimide | (S)-Dimethyl 2-phthalimidosuccinate | 85-95 |
| 2 | Hydrazinolysis | Hydrazine monohydrate | (S)-Dimethyl 2-aminosuccinate | 70-85 |
| 3 | Intramolecular Cyclization | Sodium methoxide | Methyl (2R,3S)-3-amino-4-oxoazetidine-2-carboxylate | 60-75 |
Yields are representative and may vary based on experimental conditions and scale.
Experimental Protocols
Step 1: Mitsunobu Reaction - Synthesis of (S)-Dimethyl 2-phthalimidosuccinate
This protocol describes the conversion of the hydroxyl group of this compound to a phthalimido group with inversion of stereochemistry using a Mitsunobu reaction.[1][2]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Phthalimide
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and phthalimide (1.2 eq) in anhydrous THF.
-
Add triphenylphosphine (1.5 eq) to the solution and stir until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution over a period of 15-20 minutes. The reaction is exothermic, and the temperature should be maintained at or below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford (S)-Dimethyl 2-phthalimidosuccinate as a white solid.
Step 2: Hydrazinolysis - Synthesis of (S)-Dimethyl 2-aminosuccinate
This protocol describes the removal of the phthalimido protecting group to yield the free amine.
Materials:
-
(S)-Dimethyl 2-phthalimidosuccinate
-
Hydrazine monohydrate
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (S)-Dimethyl 2-phthalimidosuccinate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine monohydrate (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-Dimethyl 2-aminosuccinate. This product is often used in the next step without further purification.
Step 3: Intramolecular Cyclization - Synthesis of Methyl (2R,3S)-3-amino-4-oxoazetidine-2-carboxylate
This protocol describes the base-mediated intramolecular cyclization of the amino diester to form the β-lactam ring.[3][4]
Materials:
-
(S)-Dimethyl 2-aminosuccinate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for chromatography
Procedure:
-
Dissolve (S)-Dimethyl 2-aminosuccinate (1.0 eq) in anhydrous methanol in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium methoxide in methanol (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., dropwise addition of acetic acid until pH 7).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired β-lactam, methyl (2R,3S)-3-amino-4-oxoazetidine-2-carboxylate.
Visualizations
Figure 1. Experimental workflow for the synthesis of a β-lactam precursor.
Figure 2. Simplified Mitsunobu reaction pathway.
References
Asymmetric Synthesis of Alkaloids Utilizing Dimethyl D-Malate: A Chiral Pool Approach
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The asymmetric synthesis of alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms, is a cornerstone of modern organic chemistry and drug discovery. Their complex structures and significant biological activities necessitate enantioselective synthetic strategies. One powerful approach utilizes the "chiral pool," where readily available and enantiomerically pure natural products serve as starting materials. Dimethyl D-malate, derived from D-malic acid, is an attractive C4 chiral building block due to its stereodefined hydroxyl and carboxyl functionalities. This document outlines the application of dimethyl D-malate in the asymmetric synthesis of pyrrolizidine and indolizidine alkaloids, focusing on the synthesis of (-)-Hastanecine and (+)-Lentiginosine through a key chiral nitrone intermediate.
I. Synthetic Strategy Overview
The core of this synthetic strategy involves the transformation of dimethyl D-malate into a chiral pyrroline N-oxide (a cyclic nitrone). This nitrone then undergoes a highly stereoselective 1,3-dipolar cycloaddition reaction with a suitable dipolarophile to construct the core bicyclic skeleton of the target alkaloid. Subsequent functional group manipulations of the resulting cycloadduct afford the final alkaloid product. The use of D-malate as the chiral source ensures the synthesis of the desired enantiomer of the target alkaloid.
Logical Workflow of the Synthesis:
Caption: General synthetic workflow from Dimethyl D-Malate to target alkaloids.
II. Data Presentation
The following tables summarize key quantitative data for the synthesis of representative pyrrolizidine and indolizidine alkaloids.
Table 1: Synthesis of (-)-Hastanecine from an L-Malic Acid-Derived Nitrone
| Step | Reactants | Product | Yield (%) | Diastereomeric Excess (%) |
| Nitrone Formation | Dimesylate derived from L-malic acid | Chiral Pyrroline N-oxide | - | - |
| 1,3-Dipolar Cycloaddition | Chiral Nitrone, Dimethyl Maleate | Isoxazolidine Cycloadduct | 75 | >95 (exo-anti) |
| Reductive Cleavage & Cyclization | Isoxazolidine Cycloadduct, Mo(CO)₆ | Pyrrolizidinone Intermediate | 80 | - |
| Reduction of Pyrrolizidinone | Pyrrolizidinone Intermediate, LiAlH₄ | (-)-Hastanecine | 85 | >98 |
Note: Data is adapted from analogous syntheses using L-malic acid. The synthesis from D-malic acid would yield the enantiomer, (+)-hastanecine.
Table 2: Synthesis of (+)-Lentiginosine from an L-Malic Acid-Derived Nitrone
| Step | Reactants | Product | Yield (%) | Diastereomeric Excess (%) |
| Nitrone Formation | Derivative of L-malic acid | Chiral Pyrroline N-oxide | - | - |
| 1,3-Dipolar Cycloaddition | Chiral Nitrone, Vinyl Acetate | Isoxazolidine Cycloadduct | 82 | >95 |
| Functional Group Transformations | Isoxazolidine Cycloadduct | Indolizidinone Intermediate | 65 | - |
| Final Reduction | Indolizidinone Intermediate, Red-Al | (+)-Lentiginosine | 78 | >98 |
Note: Data is adapted from analogous syntheses. The synthesis from D-malic acid would be expected to yield (-)-lentiginosine.
III. Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of pyrrolizidine and indolizidine alkaloids, adapted from literature procedures for L-malic acid. These protocols are intended for trained chemists and should be performed in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of Chiral Pyrroline N-Oxide from a Malic Acid Derivative
This protocol describes the formation of the key nitrone intermediate.
Experimental Workflow for Nitrone Synthesis:
Caption: Stepwise conversion of Dimethyl D-Malate to the chiral nitrone.
Materials:
-
Dimethyl D-malate
-
Protecting group reagents (e.g., TBDMSCl, imidazole)
-
Reducing agent (e.g., LiAlH₄)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Hydroxylamine hydrochloride
-
Base (e.g., NaHCO₃)
-
Oxidizing agent (e.g., Mercury(II) oxide, HgO)
-
Anhydrous solvents (THF, CH₂Cl₂, etc.)
Procedure:
-
Protection and Reduction: The hydroxyl and one of the carboxyl groups of dimethyl D-malate are selectively protected. The unprotected carboxyl group is then reduced to a primary alcohol using a suitable reducing agent like LiAlH₄ to yield a protected diol.
-
Mesylation: The diol is converted to the corresponding dimesylate by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.
-
Cyclization: The dimesylate is treated with hydroxylamine hydrochloride and a base to effect cyclization to the N-hydroxypyrrolidine.
-
Oxidation: The N-hydroxypyrrolidine is oxidized to the chiral pyrroline N-oxide using an oxidizing agent such as mercury(II) oxide. The product is purified by column chromatography.
Protocol 2: 1,3-Dipolar Cycloaddition of Chiral Nitrone with Dimethyl Maleate
This protocol details the key stereochemistry-defining cycloaddition step for the synthesis of a pyrrolizidinone precursor.
Reaction Pathway:
Caption: 1,3-Dipolar cycloaddition reaction.
Materials:
-
Chiral Pyrroline N-Oxide (from Protocol 1)
-
Dimethyl maleate
-
Anhydrous toluene
Procedure:
-
A solution of the chiral pyrroline N-oxide in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Dimethyl maleate (1.2 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the isoxazolidine cycloadduct as a mixture of diastereomers, with the exo-anti adduct being the major product.
Protocol 3: Conversion of Cycloadduct to Pyrrolizidinone
This protocol describes the reductive cleavage of the N-O bond of the isoxazolidine and subsequent cyclization to form the pyrrolizidinone core.
Materials:
-
Isoxazolidine cycloadduct (from Protocol 2)
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Acetonitrile/water mixture
Procedure:
-
The isoxazolidine cycloadduct is dissolved in a mixture of acetonitrile and water.
-
Molybdenum hexacarbonyl (1.5 equivalents) is added to the solution.
-
The mixture is heated to reflux for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove insoluble molybdenum salts.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the pyrrolizidinone intermediate.
Protocol 4: Reduction to the Final Alkaloid
This final step involves the reduction of the lactam and ester functionalities to furnish the target alkaloid.
Materials:
-
Pyrrolizidinone intermediate (from Protocol 3)
-
Lithium aluminum hydride (LiAlH₄) or Red-Al
-
Anhydrous THF
Procedure:
-
A solution of the pyrrolizidinone intermediate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (or a solution of Red-Al) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by chromatography or distillation to afford the pure alkaloid.
IV. Conclusion
The use of dimethyl D-malate as a chiral starting material provides an efficient and stereocontrolled route to various alkaloids. The key to this strategy is the formation of a chiral pyrroline N-oxide, which undergoes a predictable 1,3-dipolar cycloaddition to establish the core stereochemistry of the target molecule. The protocols outlined here, adapted from established literature procedures, serve as a valuable guide for researchers in natural product synthesis and medicinal chemistry. This approach highlights the power of the chiral pool in the enantioselective synthesis of complex and biologically important molecules.
Application of (R)-Dimethyl 2-hydroxysuccinate in the Synthesis of Bioactive Natural Products
(R)-Dimethyl 2-hydroxysuccinate , also known as Dimethyl (R)-(+)-malate, is a versatile and readily available chiral building block extensively utilized in the stereoselective synthesis of complex natural products. Its inherent chirality and multiple functional groups—a hydroxyl and two ester moieties—provide a robust scaffold for the introduction of new stereocenters and the construction of intricate molecular architectures. This application note details the use of this compound in the total synthesis of two notable bioactive natural products: (-)-Avenaciolide and (-)-Pironetin .
Total Synthesis of (-)-Avenaciolide
(-)-Avenaciolide is a fungal metabolite known for its antifungal, antibacterial, and, more recently, anticancer properties. Its cytotoxic activity against cancer cells is mediated through the induction of apoptosis via the generation of reactive oxygen species (ROS) and inhibition of mitochondrial glutamate transport. The synthesis of its characteristic bicyclic butenolide core can be efficiently achieved using this compound as a chiral precursor.
Experimental Workflow for the Synthesis of the Butenolide Core of (-)-Avenaciolide
The following diagram outlines a generalized workflow for the synthesis of the butenolide core of (-)-Avenaciolide starting from this compound.
Biological Activity of (-)-Avenaciolide: Induction of Apoptosis
(-)-Avenaciolide induces apoptosis in cancer cells by increasing intracellular ROS levels, which in turn triggers the mitochondrial apoptotic pathway. This involves the release of cytochrome c and the subsequent activation of caspase cascades.
Total Synthesis of (-)-Pironetin
(-)-Pironetin is a potent inhibitor of microtubule polymerization, exhibiting significant antitumor and immunosuppressive activities.[1] It covalently binds to α-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest. The stereochemically rich acyclic chain of (-)-Pironetin can be constructed using this compound as a starting point for iterative aldol reactions.
Key Synthetic Strategy: Iterative Aldol Reactions
A powerful strategy for the synthesis of (-)-Pironetin involves the use of iterative aldol reactions to build the polypropionate backbone with precise stereochemical control. The chiral center from this compound can be used to set the initial stereochemistry.
Experimental Protocol: Titanium-Mediated Aldol Reaction
The following is a representative protocol for a key titanium-mediated aldol reaction used in the synthesis of a (-)-Pironetin intermediate, adapted from the work of Crimmins et al.[2]
Reaction: Asymmetric aldol reaction to form a key C-C bond in the pironetin backbone.
Materials:
-
Chiral N-acyloxazolidinone (derived from this compound)
-
Aldehyde coupling partner
-
Titanium(IV) chloride (TiCl₄)
-
(-)-Sparteine or other chiral ligand
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
Procedure:
-
A solution of the chiral N-acyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
Titanium(IV) chloride (1.1 equiv) is added dropwise, and the resulting solution is stirred for 5 minutes.
-
(-)-Sparteine (1.2 equiv) is added, and the mixture is stirred for a further 30 minutes at -78 °C.
-
A solution of the aldehyde (1.2 equiv) in CH₂Cl₂ is added dropwise over 10 minutes.
-
The reaction is stirred at -78 °C for 4 hours, then allowed to warm to -40 °C and stirred for an additional 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is warmed to room temperature and extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
Quantitative Data from Pironetin Synthesis
The following table summarizes key quantitative data from a reported total synthesis of (-)-Pironetin, highlighting the efficiency of the key transformations.[2]
| Step | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Asymmetric Acetal Aldol Reaction | 1. TiCl₄, (-)-Sparteine, CH₂Cl₂, -78 °C; 2. Aldehyde | Protected β-hydroxy ketone | 64 | 98:2 |
| Asymmetric Acetate Aldol Reaction | 1. TiCl₄, (-)-Sparteine, CH₂Cl₂, -78 °C; 2. Aldehyde | Protected β-hydroxy ester | 88 | 95:5 |
| "Evans" Syn Aldol Reaction | 1. Bu₂BOTf, Et₃N, CH₂Cl₂, 0 °C; 2. Aldehyde | Protected syn-1,3-diol | 65 | >20:1 |
| Horner-Wadsworth-Emmons Reaction | Phosphonate reagent, KHMDS, THF, -78 °C | α,β-Unsaturated ester | 85 | 10:1 (E/Z) |
| Lactonization | PPTS, Benzene/MeOH, heat | (-)-Pironetin | 63 | - |
Mechanism of Action of (-)-Pironetin
(-)-Pironetin disrupts microtubule dynamics by covalently binding to a specific cysteine residue (Cys316) on α-tubulin. This binding event prevents the proper longitudinal association of tubulin dimers, thereby inhibiting polymerization and leading to the disassembly of the microtubule network.[3][4]
Conclusion
This compound stands out as a highly valuable chiral synthon for the enantioselective synthesis of complex and biologically significant natural products. Its application in the total syntheses of (-)-Avenaciolide and (-)-Pironetin showcases its utility in establishing key stereocenters and serving as a versatile platform for a range of chemical transformations. The detailed protocols and mechanistic insights provided herein are intended to guide researchers in leveraging this chiral building block for the development of novel therapeutic agents and other valuable chemical entities.
References
- 1. Total synthesis of (-)-pironetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis of (-)-Pironetin: Iterative Aldol Reactions of Thiazolidinethiones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pironetin reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions with (R)-Dimethyl 2-hydroxysuccinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving (R)-Dimethyl 2-hydroxysuccinate . This versatile chiral building block is a valuable starting material in the stereoselective synthesis of various bioactive molecules, including pharmaceutical intermediates and natural products. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the manipulation of the hydroxyl and ester functionalities of the molecule.
Overview of Synthetic Transformations
This compound offers several reactive sites that can be selectively targeted to achieve desired molecular complexity. The primary functional groups for chemical modification are the secondary hydroxyl group and the two methyl ester groups. Key transformations include:
-
Oxidation of the Hydroxyl Group: Conversion of the secondary alcohol to a ketone, yielding dimethyl 2-oxosuccinate. This transformation is crucial for introducing a carbonyl functionality, which can serve as a handle for further carbon-carbon bond formations or other modifications.
-
Inversion of Stereochemistry at the Hydroxyl Group: The Mitsunobu reaction allows for the inversion of the stereocenter at the C-2 position, providing access to the corresponding (S)-enantiomer. This is particularly important in structure-activity relationship (SAR) studies where the evaluation of both enantiomers is required.
-
Selective Ester Hydrolysis: The differential reactivity of the two ester groups can be exploited for selective monohydrolysis, yielding a monoacid-monoester derivative. This intermediate is valuable for peptide couplings or for the introduction of different alkyl groups on the ester functionalities.
-
Reduction and Lactonization: Reduction of the ester groups, either before or after modification of the hydroxyl group, can lead to the formation of chiral butyrolactones, which are common structural motifs in natural products and pharmaceuticals.
Experimental Protocols
The following protocols provide detailed step-by-step procedures for key reactions involving this compound.
Protocol 1: Swern Oxidation of this compound to Dimethyl 2-oxosuccinate
This protocol describes the oxidation of the secondary alcohol in this compound to a ketone using Swern oxidation conditions. This method is known for its mildness and wide functional group tolerance.[1][2][3][4]
Reaction Scheme:
This compound → Dimethyl 2-oxosuccinate
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Water
-
Brine (saturated aqueous sodium chloride)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM with stirring.
-
In a separate flame-dried flask, prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM.
-
Slowly add the DMSO solution to the stirred oxalyl chloride solution at -78 °C. Stir the resulting mixture for 15 minutes at this temperature.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Slowly add the alcohol solution to the reaction mixture at -78 °C and stir for 30 minutes.
-
Slowly add triethylamine (5.0 equivalents) to the reaction mixture at -78 °C and stir for an additional 30 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield | Typically >90% | [5] |
| Reaction Temperature | -78 °C to room temperature | [1][5] |
| Reaction Time | ~1.5 - 2 hours | [5] |
Protocol 2: Mitsunobu Reaction for Inversion of Stereochemistry
This protocol outlines a general procedure for the Mitsunobu reaction, which can be adapted to invert the stereochemistry of the hydroxyl group in this compound to the (S)-configuration using a suitable carboxylic acid nucleophile (e.g., p-nitrobenzoic acid), followed by hydrolysis of the resulting ester.[6][7]
Reaction Scheme:
-
This compound + p-Nitrobenzoic acid → (S)-Dimethyl 2-(p-nitrobenzoyloxy)succinate
-
(S)-Dimethyl 2-(p-nitrobenzoyloxy)succinate → (S)-Dimethyl 2-hydroxysuccinate
Materials:
-
This compound
-
p-Nitrobenzoic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
Step 1: Esterification with Inversion
-
Dissolve this compound (1.0 equivalent), p-nitrobenzoic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 equivalents) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield (S)-Dimethyl 2-(p-nitrobenzoyloxy)succinate.
Step 2: Hydrolysis of the Ester
-
Dissolve the purified ester from Step 1 in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 equivalents) and stir at room temperature until the ester is consumed (monitor by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (S)-Dimethyl 2-hydroxysuccinate.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield (Esterification) | Typically 80-95% | [6] |
| Yield (Hydrolysis) | Typically >90% | |
| Reaction Temperature | 0 °C to room temperature | [6] |
| Reaction Time (Esterification) | 4 - 12 hours | [6] |
Protocol 3: Selective Monohydrolysis of a Dimethyl Ester
This protocol provides a general method for the selective monohydrolysis of a dimethyl ester, which can be adapted for this compound. The use of one equivalent of a base under controlled conditions can favor the formation of the monoacid.[8]
Reaction Scheme:
This compound → (R)-2-Hydroxy-3-(methoxycarbonyl)propanoic acid
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol or a mixture of THF and water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol or a THF/water mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of KOH or NaOH (1.0 equivalent) in water.
-
Stir the reaction at 0 °C and monitor its progress carefully by TLC to avoid di-hydrolysis.
-
Once the starting material is consumed, acidify the reaction mixture to pH ~2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield | Highly variable, optimization required | [8] |
| Reaction Temperature | 0 °C | [8] |
| Reaction Time | Dependent on substrate and conditions | [8] |
Protocol 4: Reduction and Lactonization to form (R)-γ-Butyrolactone-γ-carboxylic acid methyl ester
This protocol describes a potential pathway for the conversion of this compound to a chiral γ-butyrolactone derivative. This involves the selective reduction of one ester group followed by acid-catalyzed lactonization. A similar transformation has been reported starting from D-malic acid.[9]
Reaction Scheme:
-
This compound → (R)-4-hydroxy-3-(methoxycarbonyl)butanoic acid methyl ester (intermediate)
-
(R)-4-hydroxy-3-(methoxycarbonyl)butanoic acid methyl ester → (R)-γ-Butyrolactone-γ-carboxylic acid methyl ester
Materials:
-
This compound
-
Lithium borohydride (LiBH₄) or Sodium borohydride (NaBH₄) with a Lewis acid
-
Tetrahydrofuran (THF), anhydrous
-
Acid catalyst (e.g., p-toluenesulfonic acid or acidic resin)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve this compound in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of the reducing agent (e.g., LiBH₄, ~1.0 equivalent for selective reduction) in THF.
-
Stir the reaction at 0 °C and allow it to warm to room temperature while monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
To the crude diol-ester intermediate, add a suitable solvent (e.g., toluene) and a catalytic amount of an acid catalyst.
-
Heat the mixture to reflux, with azeotropic removal of water if necessary, until lactonization is complete (monitor by TLC).
-
Cool the reaction, wash with saturated aqueous NaHCO₃ and brine, dry, and concentrate.
-
Purify the resulting lactone by column chromatography or distillation.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield | >88% (for a similar reduction of dimethyl malate) | [9] |
| Reaction Temperature | 0 °C to reflux | [9] |
| Reaction Time | Variable, requires monitoring | [9] |
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the synthetic pathways described.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
Protecting Group Strategies for (R)-Dimethyl 2-hydroxysuccinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups for the hydroxyl functionality of (R)-Dimethyl 2-hydroxysuccinate. The selection of an appropriate protecting group is crucial for the successful synthesis of complex molecules and active pharmaceutical ingredients where the reactivity of the hydroxyl group needs to be temporarily masked. This guide covers common protecting group strategies, including the use of silyl ethers and benzyl ethers, providing detailed experimental procedures and comparative data to aid in the selection of the optimal strategy for a given synthetic route.
Introduction
This compound is a valuable chiral building block in organic synthesis. Its secondary hydroxyl group often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its selective removal. This document outlines strategies for the protection of the hydroxyl group as a silyl ether or a benzyl ether, and the corresponding deprotection methods.
Protecting Group Strategies
The two primary strategies discussed here involve the formation of silyl ethers and benzyl ethers. The selection between these depends on the overall synthetic plan, particularly the orthogonality of the protecting groups with other functionalities present in the molecule and the conditions required for their removal.
Silyl Ethers
Silyl ethers are a versatile and widely used protecting group for alcohols due to their ease of formation, stability under a range of conditions, and selective removal under mild conditions.[1] Common silylating agents include tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl). The stability of silyl ethers varies significantly with the steric bulk of the substituents on the silicon atom.[2]
Benzyl Ethers
Benzyl ethers are robust protecting groups that are stable to a wide range of acidic and basic conditions, making them suitable for multi-step syntheses.[3] They are typically introduced via a Williamson ether synthesis and can be removed by catalytic hydrogenolysis, which is a mild deprotection method that often does not affect other functional groups.[3][4]
Data Presentation
The following tables summarize quantitative data for the protection and deprotection reactions. Please note that the presented yields and reaction times are typical for these types of reactions but may require optimization for this compound.
Table 1: Protection of this compound
| Protecting Group | Reagents | Base | Solvent | Typical Time (h) | Typical Yield (%) |
| TBS Ether | tert-Butyldimethylsilyl chloride (TBSCl) | Imidazole | DMF | 2 - 16 | 85 - 95 |
| TIPS Ether | Triisopropylsilyl chloride (TIPSCl) | Imidazole | DMF | 4 - 24 | 80 - 90 |
| Benzyl Ether | Benzyl bromide (BnBr) | Sodium hydride (NaH) | THF | 6 - 18 | 80 - 90 |
Table 2: Deprotection of Protected this compound
| Protected Group | Deprotection Reagents | Solvent | Typical Time (h) | Typical Yield (%) |
| TBS Ether | Tetrabutylammonium fluoride (TBAF) (1M) | THF | 2 - 16 | 90 - 98 |
| TIPS Ether | Tetrabutylammonium fluoride (TBAF) (1M) | THF | 4 - 24 | 85 - 95 |
| Benzyl Ether | H₂, Pd/C (10%) | Methanol or Ethanol | 4 - 12 | 90 - 99 |
Experimental Protocols
Protocol 1: Protection of this compound as a tert-Butyldimethylsilyl (TBS) Ether
This protocol is based on the widely used Corey protocol for the silylation of alcohols.[1]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add TBSCl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 2-16 hours and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-TBS protected this compound.
Protocol 2: Protection of this compound as a Benzyl (Bn) Ether
This protocol follows a standard Williamson ether synthesis.[3]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add BnBr (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-benzyl protected this compound.
Protocol 3: Deprotection of O-TBS Protected this compound
This protocol uses a fluoride source for the selective cleavage of the silyl ether.[1]
Materials:
-
O-TBS protected this compound
-
Tetrabutylammonium fluoride (TBAF, 1M solution in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of O-TBS protected this compound (1.0 eq) in THF, add TBAF solution (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to recover this compound.
Protocol 4: Deprotection of O-Benzyl Protected this compound
This protocol employs catalytic hydrogenolysis for the removal of the benzyl group.[4]
Materials:
-
O-Benzyl protected this compound
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of O-benzyl protected this compound (1.0 eq) in methanol or ethanol, add Pd/C (10 mol %).
-
Stir the suspension under an atmosphere of hydrogen (balloon pressure is usually sufficient) for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected this compound. Further purification may not be necessary.
Mandatory Visualization
Caption: Workflow for protection and deprotection of this compound.
Caption: Logic of an orthogonal protecting group strategy.
References
- 1. A new method for the deprotection of benzyl ethers or the selective protection of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent-free alkylation of dimethyl malonate using benzyl alcohols catalyzed by FeCl3/SiO2 | Semantic Scholar [semanticscholar.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Dimethyl D-Malate as a Nucleophile in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing dimethyl D-malate as a nucleophile in key carbon-carbon bond-forming reactions. Due to the presence of a hydroxyl group, a protection-deprotection strategy is essential for achieving chemoselectivity and high yields. This document outlines protocols for the protection of the hydroxyl group, subsequent nucleophilic reactions (alkylation and Michael addition), and final deprotection.
Overview and Strategy
Dimethyl D-malate, a chiral building block, can be employed as a nucleophile to introduce a functionalized four-carbon unit with a defined stereocenter. The acidic proton alpha to the two ester groups can be removed by a suitable base to form an enolate, which can then react with various electrophiles. However, the free hydroxyl group can interfere with this process by reacting with the base or the electrophile. Therefore, a protection strategy is paramount.
A typical workflow involves:
-
Protection of the hydroxyl group of dimethyl D-malate.
-
Deprotonation at the alpha-carbon to generate the enolate nucleophile.
-
Reaction of the enolate with an electrophile (e.g., alkyl halide or a Michael acceptor).
-
Deprotection of the hydroxyl group to yield the final product.
Protection of the Hydroxyl Group of Dimethyl D-Malate
The choice of protecting group is critical and should be stable to the basic conditions required for enolate formation and easily removable under conditions that do not affect the rest of the molecule. A benzyl ether is a suitable choice due to its stability and ease of removal by hydrogenolysis.
Experimental Protocol: Benzyl Protection of Dimethyl D-Malate
This protocol describes the synthesis of dimethyl 2-(benzyloxy)succinate.
Materials:
-
Dimethyl D-malate
-
Benzyl bromide (BnBr)
-
Silver(I) oxide (Ag₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas supply
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add dimethyl D-malate (1.0 eq).
-
Dissolve the dimethyl D-malate in anhydrous DMF (approximately 0.5 M solution).
-
Add silver(I) oxide (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl bromide (1.2 eq) dropwise to the stirring suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove silver salts.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure dimethyl 2-(benzyloxy)succinate.
Expected Yield: 80-90%
Dimethyl D-Malate as a Nucleophile in Alkylation Reactions
Once the hydroxyl group is protected, the resulting O-benzyl dimethyl D-malate can be used in standard malonic ester alkylation reactions.
Experimental Protocol: Alkylation of O-Benzyl Dimethyl D-Malate
This protocol describes the C-alkylation of dimethyl 2-(benzyloxy)succinate with an alkyl halide.
Materials:
-
Dimethyl 2-(benzyloxy)succinate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas supply
-
Syringe
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve dimethyl 2-(benzyloxy)succinate (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the protected malate to the NaH suspension via syringe. Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | NaH | THF | 0 to rt | 4 | 85-95 |
| Ethyl Bromide | NaH | THF | 0 to rt | 6 | 80-90 |
| Benzyl Bromide | NaH | THF | 0 to rt | 3 | 90-98 |
Table 1: Representative conditions and yields for the alkylation of O-benzyl dimethyl D-malate.
Dimethyl D-Malate as a Nucleophile in Michael Additions
The enolate of O-protected dimethyl D-malate can also undergo conjugate addition to α,β-unsaturated carbonyl compounds (Michael addition).
Experimental Protocol: Michael Addition of O-Benzyl Dimethyl D-Malate
This protocol describes the Michael addition of dimethyl 2-(benzyloxy)succinate to an enone.
Materials:
-
Dimethyl 2-(benzyloxy)succinate
-
Sodium methoxide (NaOMe) or other suitable base
-
Anhydrous Methanol (MeOH) or THF
-
α,β-unsaturated ketone or ester (e.g., methyl vinyl ketone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas supply
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of sodium methoxide in methanol (0.1 eq).
-
Add a solution of dimethyl 2-(benzyloxy)succinate (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the Michael acceptor (1.0 eq) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Michael Acceptor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl vinyl ketone | NaOMe | MeOH | rt | 18 | 75-85 |
| Acrylonitrile | NaOEt | EtOH | rt | 24 | 70-80 |
| Diethyl fumarate | DBU | THF | rt | 12 | 80-90 |
Table 2: Representative conditions and yields for the Michael addition of O-benzyl dimethyl D-malate.
Deprotection of the Benzyl Group
The final step is the removal of the benzyl protecting group to reveal the free hydroxyl group.
Experimental Protocol: Hydrogenolysis of the Benzyl Ether
Materials:
-
Alkylated or Michael adduct product from the previous step
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Celite
Procedure:
-
Dissolve the benzylated product (1.0 eq) in methanol or ethyl acetate in a suitable reaction vessel.
-
Carefully add palladium on carbon (5-10 mol %) to the solution.
-
Evacuate the vessel and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification by chromatography may be necessary.
Expected Yield: >95%
Visualized Workflows and Mechanisms
Caption: General workflow for the nucleophilic use of dimethyl D-malate.
Caption: Simplified mechanism for the alkylation of O-protected dimethyl D-malate.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Benzyl bromide is a lachrymator and should be handled with caution.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Do not allow the catalyst to dry completely in the air.
Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific substrates and laboratory conditions. All reactions should be performed by trained chemists.
Application Notes: Stereoselective Reactions Involving (R)-Dimethyl 2-hydroxysuccinate
(R)-Dimethyl 2-hydroxysuccinate , also known as dimethyl (R)-(+)-malate, is a versatile chiral building block in modern organic synthesis. Its inherent chirality, derived from the natural chiral pool, makes it a valuable starting material for the stereoselective synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals. The presence of a stereochemically defined hydroxyl group and two ester functionalities allows for a variety of stereoselective transformations.
This document outlines key stereoselective reactions involving this compound, providing detailed protocols and data for researchers, scientists, and professionals in drug development. The applications covered include diastereoselective alkylation, stereochemical inversion via the Mitsunobu reaction, synthesis of chiral lactones, and a related biocatalytic approach for the synthesis of chiral succinate derivatives.
Diastereoselective Alkylation (Seebach-Type)
A powerful strategy for carbon-carbon bond formation with excellent stereocontrol is the Seebach-type alkylation of the dianion of dimethyl (R)-malate. This reaction proceeds with high diastereoselectivity, allowing for the introduction of an alkyl group at the C3 position to yield (2R, 3S)-2-hydroxy-3-alkylsuccinates as single diastereomers. The stereochemical outcome is dictated by the chelation of the lithium cation between the hydroxyl group and the enolate oxygen, which directs the incoming electrophile to the opposite face of the chiral center.
This method is highly valuable for the synthesis of substituted succinate derivatives with two defined stereocenters, which are common motifs in natural products and pharmaceuticals.
Stereochemical Inversion via Mitsunobu Reaction
Synthesis of Chiral γ-Butyrolactones
This compound is a valuable precursor for the synthesis of enantiomerically pure γ-butyrolactones. Specifically, reduction of the ester functionalities can lead to the formation of (R)-3,4-dihydroxybutyric acid, which upon acidification, cyclizes to form the corresponding (R)-γ-butyrolactone. These chiral lactones are important structural motifs in many natural products and are versatile intermediates for the synthesis of various bioactive molecules.
Biocatalytic Asymmetric Reduction for Chiral Succinate Synthesis
While not a reaction starting from this compound, the enzymatic asymmetric reduction of prochiral succinate precursors is a highly relevant and modern approach to synthesize chiral succinate derivatives.[3] Ene-reductases (ERs) can catalyze the asymmetric reduction of carbon-carbon double bonds in substrates like dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate to produce optically pure dimethyl 2-methylsuccinates.[3] This biocatalytic method offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility, making it an attractive alternative to traditional chemical methods.[3][4]
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of this compound (General Procedure)
This protocol describes a general procedure for the Seebach-type alkylation of dimethyl (R)-malate to yield (2R, 3S)-2-hydroxy-3-alkylsuccinates.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add a solution of this compound (1.0 eq) in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium (2.2 eq) dropwise to the solution, maintaining the temperature below -70 °C.
-
Stir the resulting dianion solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.1 eq) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired (2R, 3S)-2-hydroxy-3-alkylsuccinate.
Expected Outcome: This reaction is expected to proceed with high diastereoselectivity, yielding the (2R, 3S) diastereomer as the major product.
Protocol 2: Mitsunobu Inversion of this compound (General Procedure)
This protocol provides a general method for the inversion of the stereocenter in this compound using a Mitsunobu reaction with p-nitrobenzoic acid.[5]
Materials:
-
This compound
-
p-Nitrobenzoic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq), p-nitrobenzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise over 30 minutes, keeping the internal temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the inverted p-nitrobenzoate ester.
-
The resulting ester can be hydrolyzed using standard conditions (e.g., NaOH in methanol/water) to afford (S)-Dimethyl 2-hydroxysuccinate.
Protocol 3: Synthesis of (R)-γ-Butyrolactone from this compound
This protocol is adapted from a patented procedure for the reduction of dimethyl D-malate.
Materials:
-
This compound (from esterification of D-Malic acid)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄)
-
Anhydrous lithium chloride (LiCl)
-
Methanol
-
Phosphoric acid (85%)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.5 M) in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous lithium chloride (3.0 eq) to the solution.
-
Carefully add sodium borohydride (2.1 eq) in portions, followed by the addition of methanol (0.5 M relative to the starting ester).
-
Stir the mixture at room temperature for 12-24 hours.
-
Cool the reaction mixture in an ice bath and carefully add 85% phosphoric acid to destroy the excess borohydride and to acidify the solution (to pH ~2-3).
-
Heat the mixture to distill off the methanol and THF.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3,4-dihydroxybutyric acid gamma-lactone.
-
Further purification can be achieved by distillation or column chromatography.
Protocol 4: Asymmetric Synthesis of (R)-Dimethyl 2-methylsuccinate via Enzymatic Reduction
This protocol is based on the work by Yi et al. (2022) for the preparative-scale synthesis of (R)-dimethyl 2-methylsuccinate.[3]
Materials:
-
Dimethyl citraconate
-
Tris-HCl buffer (100 mM, pH 8.0)
-
NADP⁺
-
Sodium formate
-
Bacillus sp. ene-reductase (Bac-OYE1) wet cells
-
Lactobacillus sp. formate dehydrogenase (LbFDH)
-
1 M HCl
Procedure:
-
To a 200 mL conical flask, add dimethyl citraconate (11.07 g, 700 mM), NADP⁺ (0.5 mM, 0.39 g/L), sodium formate (910 mM), Bac-OYE1 wet cells (5 g, 50 g/L), and LbFDH (2 U/mL) in Tris-HCl buffer (100 mM, pH 8.0) to a total volume of 100 mL.
-
Shake the reaction mixture at 37 °C for 20 hours.
-
Monitor the pH of the reaction mixture and adjust to pH 8.0 with 1 M HCl at intervals.
-
Monitor the reaction progress by GC.
-
After complete conversion, quench the reaction by adding 1 M HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
The product can be further purified if necessary.
Data Presentation
Table 1: Preparative-Scale Enzymatic Synthesis of (R)- and (S)-Dimethyl 2-methylsuccinate [3]
| Entry | Substrate | Biocatalyst | Substrate Conc. (mM) | Reaction Time (h) | Product | Isolated Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Dimethyl citraconate | Bac-OYE1 | 700 | 20 | (R)-Dimethyl 2-methylsuccinate | 86 | 99 |
| 2 | Dimethyl itaconate | AfER | 400 | 27 | (R)-Dimethyl 2-methylsuccinate | 77 | 99 |
| 3 | Dimethyl mesaconate | SeER | 500 | 14 | (S)-Dimethyl 2-methylsuccinate | 80 | 98 |
Visualizations
References
The Versatility of Dimethyl D-malate in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Dimethyl D-malate, a chiral diester derived from D-malic acid, serves as a valuable and versatile C4 chiral building block in the asymmetric synthesis of a wide array of pharmaceutical intermediates. Its two stereochemically defined centers and multiple functional groups—two esters and a hydroxyl group—provide a rich platform for the stereoselective construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of Dimethyl D-malate in the synthesis of key pharmaceutical intermediates, underscoring its importance in modern drug discovery and development. The inherent chirality of Dimethyl D-malate allows for the efficient transfer of stereochemical information, which is a critical aspect in the development of enantiomerically pure pharmaceuticals.[1][2]
Application Note 1: Synthesis of (R)-Dihydrokavain, a Potential Anxiolytic Agent
(R)-Dihydrokavain is a natural product with demonstrated anxiolytic and other neuropharmacological activities. Its synthesis from a chiral pool starting material like D-malic acid or its derivatives ensures the desired enantiomeric purity, which is crucial for its biological activity. Dimethyl D-malate can be effectively utilized as a precursor for the synthesis of (R)-dihydrokavain.[3]
Logical Workflow for the Synthesis of (R)-Dihydrokavain from D-malic Acid:
Caption: Synthetic pathway from D-malic acid to (R)-Dihydrokavain.
Quantitative Data Summary:
While a direct protocol starting from Dimethyl D-malate was not explicitly detailed in the searched literature, the synthesis from D-malic acid proceeds through intermediates that can be derived from the dimethyl ester. The following table summarizes typical yields for the key transformations in the synthesis of (R)-dihydrokavain from a D-malic acid-derived precursor.[3]
| Step | Reactants | Product | Yield (%) | Reference |
| Conversion to Cyclic Sulfate | Ethyl (R)-2-hydroxy-4-phenylbutanoate, SOCl₂, NEt₃ | Cyclic Sulfate Intermediate | ~85% | [3] |
| Regioselective Ring-Opening | Cyclic Sulfate, Lithium-3,3,3-triethoxypropiolate | Ring-Opened Intermediate | ~70% | [3] |
| Lactonization | Ring-Opened Intermediate, HgO/H₂SO₄ | (R)-Dihydrokavain | ~65% | [3] |
Experimental Protocol: Synthesis of (R)-Dihydrokavain from a D-malic acid derivative (Illustrative)
The following protocol is based on the synthesis of the enantiomer, (S)-dihydrokavain, from L-malic acid and is illustrative of the steps that would be adapted for the synthesis of the (R)-enantiomer from D-malic acid derivatives like Dimethyl D-malate.[3]
Step 1: Preparation of the Cyclic Sulfate Intermediate
-
To a solution of ethyl (R)-2-hydroxy-4-phenylbutanoate (derived from Dimethyl D-malate) and triethylamine in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude cyclic sulfite.
-
Dissolve the crude sulfite in a mixture of acetonitrile, carbon tetrachloride, and water.
-
Add RuCl₃·xH₂O and NaIO₄ and stir the mixture vigorously at room temperature for 2 hours.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude cyclic sulfate, which can be purified by column chromatography.
Step 2: Regioselective Ring-Opening
-
To a solution of 3,3,3-triethoxypropyne in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes.
-
Add a solution of the cyclic sulfate in anhydrous THF to the lithium acetylide solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Step 3: Lactonization to (R)-Dihydrokavain
-
To a solution of the ring-opened intermediate in aqueous THF, add HgO and a catalytic amount of concentrated H₂SO₄.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture through Celite and extract the filtrate with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford (R)-dihydrokavain.
Application Note 2: General Utility as a Chiral Synthon for Lactones
Chiral γ- and δ-lactones are important structural motifs found in many biologically active natural products and pharmaceuticals. Dimethyl D-malate can serve as a versatile starting material for the synthesis of these valuable chiral intermediates. The synthetic strategy often involves the transformation of the ester and hydroxyl groups to construct the lactone ring with high stereocontrol.
General Workflow for Chiral Lactone Synthesis:
Caption: Generalized workflow for chiral lactone synthesis.
Discussion of Synthetic Strategy:
The synthesis of chiral lactones from Dimethyl D-malate typically begins with the reduction of one or both ester groups to the corresponding alcohols. Selective protection of the resulting hydroxyl groups allows for the differential functionalization of the molecule. The remaining functional groups can then be elaborated through various carbon-carbon bond-forming reactions to introduce the desired side chain. Subsequent deprotection and intramolecular cyclization (lactonization) afford the target chiral lactone. The stereochemistry at the C2 position of Dimethyl D-malate is preserved throughout the synthesis, ensuring the enantiomeric purity of the final product.
While specific, detailed protocols for these transformations starting directly from Dimethyl D-malate are not abundant in the immediate search results, the principles of asymmetric synthesis and the use of chiral pool starting materials are well-established. Researchers can adapt known procedures for the manipulation of related chiral building blocks to achieve the desired synthesis.
Dimethyl D-malate is a powerful chiral building block for the enantioselective synthesis of pharmaceutical intermediates. Its utility is demonstrated in the synthesis of natural products like (R)-dihydrokavain and its potential for the construction of other valuable chiral synthons such as lactones. The protocols and data presented here provide a foundation for researchers to explore and expand the applications of this readily accessible and stereochemically rich starting material in drug discovery and development. Further research into direct synthetic routes from Dimethyl D-malate is warranted to fully exploit its potential in pharmaceutical synthesis.
References
Application Notes and Protocols for Enzymatic Reactions with (R)-Dimethyl 2-hydroxysuccinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Dimethyl 2-hydroxysuccinate is a valuable chiral building block in medicinal chemistry and the total synthesis of natural products.[1] Its stereocenter makes it an important synthon for creating complex molecules with specific biological activities. While primarily used in chemical synthesis, enzymatic reactions offer a mild and selective alternative for its transformation, particularly through the hydrolysis of its ester groups. This document provides detailed application notes and protocols for the enzymatic hydrolysis of this compound, focusing on the use of common lipases and esterases.
Application: Enantioselective Hydrolysis for Chiral Acid Synthesis
The primary enzymatic application for this compound is its selective hydrolysis to yield (R)-2-hydroxy-4-methoxy-4-oxobutanoic acid (a monoester) or (R)-2-hydroxysuccinic acid (the diacid). This transformation is particularly useful in drug development and chiral synthesis where the corresponding chiral mono- or di-acids are required as intermediates. Lipases and esterases are the enzymes of choice for this reaction due to their prevalence in hydrolyzing ester bonds and their potential for stereoselectivity.
Recommended Enzymes and Their Properties
Table 1: Potential Enzymes for the Hydrolysis of this compound and their General Characteristics
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) |
| Lipase | Candida rugosa | 5.0 - 7.0 | 30 - 55 |
| Lipase | Aspergillus niger | 4.0 - 6.5 | 30 - 37 |
| Pig Liver Esterase (PLE) | Sus scrofa | 7.0 - 8.0 | 25 - 37 |
Note: Optimal conditions can vary depending on the specific enzyme preparation and substrate.
Experimental Protocols
The following are generalized protocols for the enzymatic hydrolysis of this compound. Researchers should optimize these conditions for their specific experimental setup and enzyme batch.
Protocol 1: Lipase-Catalyzed Hydrolysis of this compound
This protocol is based on general procedures for the lipase-catalyzed hydrolysis of dimethyl esters.[2]
Materials:
-
This compound
-
Lipase powder (e.g., from Candida rugosa or Aspergillus niger)
-
Phosphate buffer (0.05 M, pH 7.0)
-
Diisopropyl ether
-
Hexane
-
Acetone
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., screw-cap vial or round-bottom flask)
-
pH meter or pH indicator strips
-
Analytical equipment for monitoring reaction progress (e.g., HPLC, GC, or TLC)
Procedure:
-
Reaction Setup:
-
Prepare a biphasic system in the reaction vessel consisting of 3.0 mL of 0.05 M phosphate buffer (pH 7.0) and a mixture of 0.2 mL of diisopropyl ether and 0.6 mL of hexane.
-
Add this compound to the reaction mixture to a final concentration of 0.2 mmol.
-
Add 100 mg of the selected lipase powder.
-
-
Incubation:
-
Seal the reaction vessel and place it on a magnetic stirrer.
-
Stir the reaction mixture at room temperature (approximately 25°C) at a moderate speed (e.g., 150 rpm).
-
-
Reaction Monitoring:
-
Monitor the progress of the hydrolysis by taking small aliquots from the aqueous phase at regular intervals.
-
Analyze the aliquots using a suitable analytical technique (e.g., HPLC with a chiral column) to determine the concentration of the substrate, monoester, and diacid products.
-
The pH of the reaction mixture will decrease as the carboxylic acid is produced. The reaction can also be monitored by titrating the acid formed with a standard base solution.
-
-
Reaction Quenching and Product Isolation:
-
Once the desired conversion is reached, quench the reaction by adding 2 mL of acetone to precipitate the enzyme.
-
Filter the mixture to remove the precipitated enzyme.
-
Acidify the aqueous phase to pH 2-3 with a suitable acid (e.g., 1 M HCl).
-
Extract the product(s) from the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
-
Protocol 2: Pig Liver Esterase (PLE) Catalyzed Hydrolysis of this compound
This protocol is adapted from general procedures for PLE-catalyzed hydrolysis of diesters.[4]
Materials:
-
This compound
-
Pig Liver Esterase (PLE) suspension or powder
-
Phosphate buffer (0.1 M, pH 7.5)
-
Sodium hydroxide (NaOH) solution (0.1 M) for pH control
-
Autotitrator or pH-stat (recommended)
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Analytical equipment for monitoring reaction progress (e.g., HPLC, GC, or TLC)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve a known amount of this compound in 0.1 M phosphate buffer (pH 7.5). A typical substrate concentration is in the range of 10-50 mM.
-
Place the vessel in a temperature-controlled water bath (e.g., 30°C) and stir the solution.
-
-
Enzyme Addition and pH Control:
-
Add a catalytic amount of Pig Liver Esterase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Maintain the pH of the reaction mixture at 7.5 by the controlled addition of 0.1 M NaOH solution using an autotitrator or pH-stat. The rate of NaOH addition is proportional to the rate of the reaction.
-
-
Reaction Monitoring:
-
The progress of the reaction can be followed by monitoring the volume of NaOH solution added over time.
-
Alternatively, take aliquots at different time points, quench the enzyme activity (e.g., by adding a water-miscible organic solvent like acetonitrile or by acidification), and analyze by HPLC or GC.
-
-
Work-up and Product Isolation:
-
When the reaction has reached the desired level of conversion, stop the reaction by acidifying the mixture to pH 2-3 with a suitable acid (e.g., 2 M HCl). This will also precipitate the enzyme.
-
Centrifuge or filter the mixture to remove the precipitated protein.
-
Extract the product(s) from the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product as needed using standard techniques.
-
Visualizations
Experimental Workflow for Lipase-Catalyzed Hydrolysis
Caption: General workflow for the lipase-catalyzed hydrolysis of this compound.
Signaling Pathway (Hypothetical)
No natural signaling pathways involving this compound have been identified in the literature. It is primarily recognized as a synthetic chiral building block. Therefore, a signaling pathway diagram is not applicable.
Logical Relationship of Hydrolysis Products
Caption: Sequential hydrolysis of this compound to its monoester and diacid forms.
References
Troubleshooting & Optimization
Technical Support Center: (R)-Dimethyl 2-hydroxysuccinate Reactions
Welcome to the technical support center for optimizing reactions involving (R)-Dimethyl 2-hydroxysuccinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
This compound, also known as Dimethyl (R)-(+)-malate, is a versatile chiral building block with three primary reactive sites: a secondary hydroxyl group and two ester functionalities.[1] The differing reactivity of these sites allows for selective transformations, although protecting group strategies are often necessary to achieve high yields for specific outcomes.
Q2: My reaction yield is consistently low. What general laboratory practices should I review?
Low yields can often be attributed to common errors in laboratory procedure. Ensure that all glassware is thoroughly cleaned and dried, reagents and solvents are pure, and all measurements are accurate. It is also crucial to maintain the correct reaction temperature and ensure continuous, thorough stirring. Monitoring the reaction's progress is key to quenching it at the optimal time to prevent product decomposition.[2]
Q3: How can I selectively react with one of the ester groups?
Selective reaction at one ester group in the presence of the other and a hydroxyl group typically requires a protecting group strategy. The hydroxyl group can be protected, for example, as a silyl ether, to prevent unwanted side reactions.[3][4] Following protection, the ester groups may exhibit different reactivity due to steric hindrance or electronic effects, allowing for selective transformation.
Q4: What are some common side reactions to be aware of?
Common side reactions can include transesterification if other alcohols are present, self-condensation reactions under basic conditions, and oxidation of the hydroxyl group.[5] In reactions involving strong bases, epimerization at the chiral center can also be a concern. Careful control of reaction conditions and the use of appropriate protecting groups can minimize these side reactions.
Troubleshooting Guides
Issue 1: Low Yield in the Hydrogenation of Ester Groups
The selective hydrogenation of the ester groups in this compound to form 1,2,4-butanetriol (1,2,4-BT) is a valuable transformation. Low yields can be frustrating, but several factors can be optimized.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the Ru/SiO2 catalyst is fresh and has been properly stored. Catalyst activity can diminish over time. |
| Suboptimal Reaction Temperature | The reaction is sensitive to temperature. Lower temperatures can significantly increase the selectivity for 1,2,4-BT by reducing side reactions like transesterification.[6] |
| Incorrect Solvent | An aqueous solvent is crucial for this reaction, as water can coordinate with the ruthenium catalyst, enhancing its activity and selectivity at low temperatures.[6] |
| Inadequate Hydrogen Pressure | Ensure the hydrogen pressure is maintained at the recommended level throughout the reaction, as this is a key driving force for the hydrogenation. |
This protocol is based on the highly selective hydrogenation of dimethyl malate to 1,2,4-butanetriol using a Ru/SiO2 catalyst.[6]
-
Catalyst Preparation: Prepare the Ru/SiO2 catalyst as described in the literature.
-
Reaction Setup: In a high-pressure reactor, add this compound, the Ru/SiO2 catalyst, and the aqueous solvent.
-
Reaction Conditions: Seal the reactor, purge with H2, and then pressurize with H2 to the desired pressure. Heat the reaction mixture to the optimized temperature (e.g., 363 K) and stir.
-
Monitoring and Work-up: Monitor the reaction progress by analyzing aliquots. Once the reaction is complete, cool the reactor, carefully release the pressure, and filter to remove the catalyst. The product can then be purified by standard methods.
| Catalyst | Temperature (K) | This compound Conversion (%) | 1,2,4-Butanetriol Selectivity (%) |
| Ru/SiO2 | 363 | 100 | 92.4 |
| Ru-Re | Not specified | Not specified | 79.8 |
Data sourced from a study on dimethyl malate hydrogenation, demonstrating the high selectivity achievable at lower temperatures.[6]
Issue 2: Unwanted Side Reactions During Functionalization of the Hydroxyl Group
When attempting to modify the hydroxyl group, side reactions involving the ester groups can reduce the yield of the desired product.
| Potential Cause | Recommended Solution |
| Reactive Ester Groups | The ester groups can react under both acidic and basic conditions. Consider using a protecting group for the esters if they are interfering with the desired transformation at the hydroxyl group. |
| Steric Hindrance | The chiral center and adjacent ester group can sterically hinder reactions at the hydroxyl position. Choosing a less bulky reagent or a more reactive catalyst may improve the yield. |
| Inappropriate Reagents | Ensure the chosen reagents are compatible with all functional groups in the molecule. For example, strong oxidizing agents may affect other parts of the molecule in addition to the hydroxyl group. |
Visualizations
Experimental Workflow: Selective Hydrogenation
Caption: Workflow for the selective hydrogenation of this compound.
Logical Relationship: Troubleshooting Low Yields
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: (R)-Dimethyl 2-hydroxysuccinate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of (R)-Dimethyl 2-hydroxysuccinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of this compound?
A1: The most frequently encountered impurities in the synthesis of this compound, typically prepared by the Fischer esterification of (R)-malic acid with methanol, can be categorized as follows:
-
Process-Related Impurities: These are byproducts formed during the reaction. The most common are dimethyl fumarate and dimethyl maleate, which arise from the dehydration of the malic acid backbone.
-
Stereoisomeric Impurities: The primary stereoisomeric impurity is the (S)-enantiomer, (S)-Dimethyl 2-hydroxysuccinate. Its presence indicates racemization has occurred at the chiral center.
-
Starting Material-Related Impurities: Impurities present in the starting (R)-malic acid can be carried through the synthesis. These may include fumaric acid, maleic acid, and succinic acid.[1]
Q2: What causes the formation of dimethyl fumarate and dimethyl maleate?
A2: Dimethyl fumarate and dimethyl maleate are formed via a dehydration side reaction of (R)-malic acid or the product, this compound, during the esterification process.[2] This reaction is typically promoted by strong acid catalysts and elevated temperatures.
Q3: How can the formation of dehydration byproducts be minimized?
A3: To minimize the formation of dimethyl fumarate and dimethyl maleate, consider the following strategies:
-
Catalyst Selection: While strong acids like sulfuric acid are effective for esterification, they can also promote dehydration. Using a milder or heterogeneous catalyst may reduce the formation of these byproducts.
-
Temperature Control: Perform the reaction at the lowest effective temperature to favor esterification over dehydration.
-
Reaction Time: Optimize the reaction time to ensure complete conversion of the starting material without prolonged exposure to conditions that favor side reactions.
Q4: What leads to the presence of the (S)-enantiomer in the final product?
A4: The presence of the (S)-enantiomer is a result of racemization, the process where the chiral center of the (R)-enantiomer inverts to form the (S)-enantiomer, resulting in a mixture. Racemization can be induced by harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.
Q5: How can I determine the enantiomeric purity of my this compound?
A5: The enantiomeric purity is typically determined using chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Presence of unexpected peaks in HPLC/GC-MS analysis, identified as dimethyl fumarate and/or dimethyl maleate. | Dehydration of the malic acid backbone due to harsh reaction conditions. | - Lower the reaction temperature.- Use a milder acid catalyst.- Reduce the reaction time. |
| Enantiomeric excess (e.e.) is lower than expected, indicating the presence of the (S)-enantiomer. | Racemization of the chiral center. | - Avoid excessive heat during the reaction and workup.- Use a non-racemizing catalyst if possible.- Minimize the time the product is exposed to acidic or basic conditions. |
| Presence of succinic acid or its dimethyl ester derivative. | Impurity in the starting (R)-malic acid. | - Use a higher purity grade of (R)-malic acid.- Purify the starting material before use. |
| Incomplete reaction, with significant amounts of (R)-malic acid remaining. | Insufficient reaction time, temperature, or catalyst activity. | - Increase the reaction time.- Gradually increase the reaction temperature, monitoring for byproduct formation.- Ensure the catalyst is active and used in the correct amount. |
| Product is a viscous oil or shows signs of polymerization. | Potential for intermolecular esterification (oligomerization) at high temperatures. | - Maintain strict temperature control.- Ensure efficient removal of water to drive the primary esterification reaction. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
(R)-Malic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add (R)-malic acid and an excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Analytical Method for Impurity Profiling by Chiral HPLC
This method provides a general guideline for the analysis of this compound and its common impurities.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | A suitable chiral stationary phase column (e.g., polysaccharide-based) |
| Mobile Phase | A mixture of hexane and isopropanol is a common choice. The exact ratio should be optimized for best separation. |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection Wavelength | ~210 nm |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve a known amount of the sample in the mobile phase. |
Visualizations
Caption: Synthesis of this compound and formation of dehydration impurities.
References
Technical Support Center: (R)-Dimethyl 2-hydroxysuccinate in Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of (R)-Dimethyl 2-hydroxysuccinate as a chiral building block in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in a synthesis?
A1: The primary side reactions involving this compound stem from the reactivity of its stereocenter, the hydroxyl group, and the two ester functionalities. The most frequently encountered side reactions include:
-
Racemization: The chiral center at the C2 position is susceptible to epimerization, particularly under basic or acidic conditions, leading to a loss of enantiomeric purity.
-
Elimination (Dehydration): Under certain conditions, dehydration can occur to form dimethyl fumarate or dimethyl maleate.
-
Transesterification: If the reaction is carried out in an alcohol solvent other than methanol, transesterification can lead to mixed esters.
-
Over-alkylation/acylation: In reactions targeting the hydroxyl group or the carbon backbone, multiple alkylation or acylation events can occur if the reaction conditions are not carefully controlled.
-
Hydrolysis: The dimethyl ester can be hydrolyzed back to the corresponding carboxylic acid, especially in the presence of water.[1]
Q2: My reaction is showing a loss of enantiomeric purity. What are the likely causes and how can I prevent it?
A2: Loss of enantiomeric purity, or racemization, is a significant concern when working with chiral molecules like this compound.
-
Cause: The proton at the chiral C2 position is acidic due to the adjacent ester group. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Subsequent protonation can occur from either face, leading to racemization. Acid-catalyzed enolization can also lead to racemization.
-
Troubleshooting:
-
Use non-nucleophilic, sterically hindered bases: If a base is required, opt for bases like lithium diisopropylamide (LDA) at low temperatures to minimize proton abstraction at the chiral center.
-
Maintain low temperatures: Running the reaction at low temperatures (e.g., -78 °C) can significantly reduce the rate of epimerization.
-
Protect the hydroxyl group: The hydroxyl group can influence the acidity of the C2 proton. Protecting it as a silyl ether (e.g., TBDMS) or another suitable protecting group can mitigate racemization.
-
Minimize reaction time: Shorter reaction times reduce the exposure of the chiral center to conditions that may induce racemization.
-
Q3: I am observing the formation of unsaturated diesters (dimethyl fumarate/maleate) in my reaction. How can I avoid this?
A3: The formation of dimethyl fumarate or dimethyl maleate is a result of a β-elimination reaction (dehydration).
-
Cause: This side reaction is often promoted by heat or acidic/basic conditions, where the hydroxyl group is protonated or converted into a good leaving group, followed by abstraction of the proton at C3.
-
Troubleshooting:
-
Mild Reaction Conditions: Avoid high temperatures and strongly acidic or basic conditions.
-
Protect the Hydroxyl Group: Protecting the hydroxyl group is the most effective way to prevent elimination reactions.
-
Troubleshooting Guide
This guide addresses specific issues that may be encountered during common synthetic transformations involving this compound.
Issue 1: Low Yield in Alkylation/Acylation of the Hydroxyl Group
| Possible Cause | Recommended Solution |
| Steric Hindrance: The hydroxyl group is on a secondary carbon, which can be sterically hindered. | Use a less bulky alkylating/acylating agent if possible. Increase the reaction temperature cautiously, monitoring for the onset of elimination side reactions. |
| Poor Leaving Group on the Electrophile: The electrophile used may have a poor leaving group. | Convert the leaving group to a better one (e.g., from -Cl to -I for alkyl halides) or use a more reactive acylating agent (e.g., an acid anhydride or acyl chloride). |
| Competitive Reaction at the Ester: The reagents may be reacting with the ester groups. | Protect the ester groups if they are not compatible with the reaction conditions, although this adds extra steps. More commonly, careful selection of reagents and conditions is preferred. |
Issue 2: Complex Mixture of Products in Reactions Targeting the Carbon Backbone
| Possible Cause | Recommended Solution |
| Multiple Deprotonation Sites: Strong bases can deprotonate at both the C2 and C3 positions, leading to a mixture of products upon reaction with an electrophile. | Use of a suitable protecting group on the hydroxyl function can direct the regioselectivity of deprotonation. |
| Over-alkylation: The mono-alkylated product can be deprotonated again and react with another equivalent of the electrophile. | Use a slight excess of the starting material relative to the base and electrophile. Add the electrophile slowly at low temperature. |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether
This protocol is a general guideline for protecting the hydroxyl group to prevent side reactions such as elimination and to influence the regioselectivity of subsequent reactions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: Troubleshooting workflow for common side reactions.
Signaling Pathway of a Potential Side Reaction: Racemization
Caption: Mechanism of base-catalyzed racemization.
References
Technical Support Center: Prevention of Racemization at Chiral Centers
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the racemization of chiral centers, a critical aspect of maintaining stereochemical integrity during chemical synthesis. While specific information regarding the use of Dimethyl D-malate for this purpose is not extensively documented in the provided resources, this guide covers general principles and widely accepted methods for minimizing racemization, with a focus on peptide synthesis where this issue is particularly prevalent.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern in drug development?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] This loss of stereochemical integrity is a major concern in the pharmaceutical industry because different enantiomers of a chiral molecule often exhibit distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause undesirable side effects.[1] Therefore, controlling stereochemistry is crucial for the efficacy and safety of many drugs.[2]
Q2: What is the primary chemical mechanism that leads to racemization during peptide coupling?
A2: In peptide synthesis, the most common mechanism for racemization of the incoming N-protected amino acid is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[3] The activated carboxyl group of the amino acid can cyclize, and the proton on the chiral alpha-carbon of this oxazolone is acidic. This proton can be easily abstracted by a base, leading to the formation of an achiral enolate intermediate. Subsequent reaction with an amine can then occur from either face of this planar intermediate, resulting in a mixture of L- and D-isomers.[3]
Q3: Which factors generally influence the rate of racemization?
A3: Several factors can significantly impact the rate of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. For instance, carbodiimides like DCC and DIC can lead to substantial racemization if used without suppressing additives.[4][5]
-
Additives: Racemization-suppressing additives, such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are often used in conjunction with coupling reagents to minimize racemization.[6][7]
-
Base: The type, strength, and stoichiometry of the base used can have a profound effect. Stronger and less sterically hindered bases generally promote racemization more than weaker or more hindered ones.[5][6]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[4][6]
-
Solvent: The polarity of the solvent can also influence the racemization rate.[6]
-
Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can increase the opportunity for racemization to occur.[5]
Troubleshooting Guide: Racemization During Peptide Synthesis
This guide provides a step-by-step approach to troubleshooting and mitigating racemization issues during peptide coupling reactions.
Step 1: Evaluate Your Coupling Reagents and Additives
If you are observing significant racemization, your choice of coupling reagent and additive is the first area to scrutinize.
-
Problem: Using carbodiimide coupling reagents (e.g., DCC, DIC) alone.
-
Problem: Using HOBt with challenging couplings.
-
Solution: Consider switching to more effective additives such as HOAt or Oxyma, which have been shown to be superior in suppressing racemization in many cases.[7] For particularly difficult couplings, aminium/uronium salt reagents like HATU, HCTU, or COMU, which form active esters in situ, are often preferred.[3][7]
-
Step 2: Scrutinize the Base Used
The base plays a crucial role in the reaction and can be a major contributor to racemization.
-
Problem: Using a strong, non-hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in excess.
-
Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base than DIPEA and is a good alternative.[5][6] For particularly sensitive couplings, the highly hindered base 2,4,6-collidine (TMP) has been shown to be effective in minimizing racemization.[5] It is also important to use the minimum necessary amount of base.
-
Step 3: Assess Reaction Conditions
The physical parameters of your experiment can significantly impact the extent of racemization.
-
Problem: Performing the coupling reaction at room temperature or higher.
-
Problem: Prolonged reaction times.
Data Presentation
The choice of coupling additive can have a quantifiable impact on the degree of racemization. The following table summarizes the percentage of D-isomer formation with different additives.
| Additive | Coupling Reagent | % D/L Isomer |
| HOBt | DIC | 14.8% |
| HOAt | DIC | 5.9% |
| OxymaPure | DIC | 7.7% |
| Oxyma-B | DIC | 5.1% |
| Data sourced from publicly available information for the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[7] |
Experimental Protocols
Protocol 1: General Peptide Coupling with Racemization Suppression (Solution Phase)
This protocol outlines a general procedure for coupling amino acids in the solution phase while minimizing racemization.
-
Neutralization of Amine:
-
Dissolve the amine hydrochloride salt (e.g., H-L-Ala-OMe·HCl) (1.0 equivalent) in an anhydrous solvent like DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a nejtralizing base like N-methylmorpholine (NMM) (1.0 equivalent) dropwise.
-
Stir the mixture for 15 minutes at 0°C.[6]
-
-
Activation of Carboxylic Acid:
-
In a separate flask, dissolve the N-protected amino acid (e.g., Z-L-Ala-OH) (1.05 equivalents) and a racemization-suppressing additive like OxymaPure (1.1 equivalents) in a minimal amount of an anhydrous solvent like DMF.[6]
-
-
Coupling Reaction:
-
Add the solution of the activated carboxylic acid to the neutralized amine solution at 0°C.
-
Add the coupling reagent, such as diisopropylcarbodiimide (DIC) (1.1 equivalents), dropwise to the reaction mixture.[6]
-
-
Reaction Progression and Work-up:
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Once the reaction is complete, filter the mixture to remove any precipitated byproducts (e.g., diisopropylurea).
-
Perform a standard aqueous work-up by diluting with an organic solvent, washing with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate it, and purify the product by flash column chromatography or recrystallization.[6]
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle to Minimize Racemization
This protocol provides a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group.[5]
-
-
Washing:
-
Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.[4]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the N-protected amino acid (3-5 equivalents), a racemization-suppressing additive (e.g., HOBt or Oxyma) (3-5 equivalents), and the coupling reagent (e.g., DIC) (3-5 equivalents) in DMF.
-
Allow the mixture to pre-activate for a short period (1-5 minutes).
-
Add the activation mixture to the washed resin.[4]
-
-
Coupling Reaction:
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For amino acids that are particularly sensitive to racemization, the coupling can be performed at 0°C for an extended period.[4]
-
-
Washing and Monitoring:
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Experimental workflow for peptide coupling with racemization suppression.[4]
References
Technical Support Center: Scale-Up Synthesis of (R)-Dimethyl 2-hydroxysuccinate
Welcome to the technical support center for the scale-up synthesis of (R)-Dimethyl 2-hydroxysuccinate, a key chiral building block in pharmaceutical and agrochemical development.[1][2] This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the transition from laboratory-scale to pilot- or industrial-scale production.
Troubleshooting Guides
This section offers step-by-step guidance for diagnosing and resolving common issues encountered during the scale-up synthesis of this compound.
Issue: Low Yield Upon Scale-Up
One of the most frequent challenges in scaling up a chemical synthesis is a significant drop in product yield. The troubleshooting workflow below outlines a systematic approach to identifying and addressing the root causes of diminished yields.
Caption: Troubleshooting workflow for low yield in scale-up synthesis.
Issue: Impurities Detected in Final Product
The impurity profile of a product can change significantly upon scale-up. Common impurities can include starting materials, by-products from side reactions, or diastereomers.
Potential Causes and Solutions:
-
Incomplete Reactions: On a larger scale, heat and mass transfer limitations can lead to incomplete conversion.
-
Solution: Increase reaction time and monitor reaction progress using in-process controls like GC or HPLC.
-
-
Side Reactions: Higher temperatures in localized spots due to inefficient heat dissipation can promote side reactions.
-
Solution: Improve reactor cooling efficiency and ensure uniform mixing.
-
-
Epimerization: The chiral center in this compound can be susceptible to epimerization under harsh basic or acidic conditions, leading to the formation of the (S)-enantiomer.
-
Solution: Carefully control pH and temperature during the reaction and work-up. Consider using milder bases or acids where possible.
-
-
Inefficient Purification: Purification methods that work well in the lab, such as chromatography, may be less effective or practical on a large scale.
-
Solution: Develop a scalable purification method, such as fractional distillation under reduced pressure, and optimize the conditions for the larger volume.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is typically synthesized from (R)-malic acid through Fischer esterification. This method involves reacting (R)-malic acid with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid. The general synthetic pathway is illustrated below.
Caption: Synthetic pathway for this compound.
Q2: I am observing a decrease in yield during the Fischer esterification scale-up. What are the likely causes?
A2: Low yields in Fischer esterification upon scale-up are often due to the equilibrium nature of the reaction and challenges with water removal.[3][4]
-
Inefficient Water Removal: The water produced as a by-product can shift the equilibrium back towards the starting materials.[4] On a larger scale, it can be more difficult to remove this water effectively.
-
Solution: Use a Dean-Stark apparatus or another method to continuously remove water as it is formed.
-
-
Insufficient Catalyst: The ratio of catalyst to reactants may need to be adjusted for larger volumes.
-
Solution: Ensure a sufficient catalytic amount of a strong acid is used.[3]
-
-
Inadequate Reflux: Achieving and maintaining a consistent reflux in a large reactor can be challenging.
-
Solution: Ensure the heating system is adequate for the reactor size and that the reaction is refluxed for a sufficient duration.[5]
-
Q3: What are the key physical properties of this compound relevant for scale-up and purification?
A3: The physical properties of this compound are crucial for designing purification processes like distillation.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₅ | [2][6] |
| Molecular Weight | 162.14 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 104 - 108 °C at 1 mmHg | [2] |
| Density | 1.232 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.44 | [2] |
| Storage Temperature | 2-8°C |
Q4: How can I minimize the formation of di-ester by-products during the synthesis?
A4: While the desired product is a di-ester, incomplete reaction can lead to the presence of the mono-ester. Conversely, if starting from a related precursor, ensuring complete conversion to the di-ester is crucial.
-
Reaction Time and Temperature: Monitor the reaction progress closely to ensure it goes to completion. Shorter reaction times or lower temperatures might favor the mono-ester.[5]
-
Stoichiometry: Use a sufficient excess of methanol to drive the reaction towards the formation of the dimethyl ester.
Q5: What are the recommended purification techniques for large-scale production?
A5: For large-scale purification of this compound, fractional distillation under reduced pressure is generally the most viable method.[3]
-
Vacuum: A vacuum is necessary to lower the boiling point and prevent thermal decomposition of the product.
-
Fractionating Column: A column with sufficient theoretical plates will be required to separate the product from impurities with close boiling points.
-
Work-up: Prior to distillation, a thorough aqueous work-up is necessary to remove the acid catalyst and any water-soluble impurities. This typically involves washing the organic layer with a saturated sodium bicarbonate solution followed by brine.[5]
Experimental Protocols
General Protocol for Fischer Esterification of (R)-Malic Acid
This protocol is a general guideline and should be optimized for the specific scale and equipment used.
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add (R)-malic acid and an excess of dry methanol (typically 5-10 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) while maintaining a low temperature.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional vacuum distillation.[3]
References
- 1. This compound | 70681-41-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. EP1678117B1 - Process for the production of dimethyl maleate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl malate | C6H10O5 | CID 12674 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-Dimethyl 2-hydroxysuccinate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of (R)-Dimethyl 2-hydroxysuccinate. The following sections offer detailed protocols and solutions to common issues encountered during reaction temperature optimization.
Troubleshooting Guide: Temperature Optimization
Optimizing the reaction temperature is a critical step in maximizing the yield and enantiomeric excess of this compound. Temperature influences enzyme activity, stability, and reaction equilibrium. Below are common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Rate | Suboptimal Temperature: The reaction temperature is too low, resulting in reduced enzyme kinetic activity. | Systematically increase the reaction temperature in increments (e.g., 5°C) and monitor the initial reaction rate. Consult literature for the optimal temperature range of the specific enzyme or enzyme class being used. |
| Enzyme Denaturation: The reaction temperature is too high, causing the enzyme to unfold and lose its catalytic activity.[1] | Decrease the reaction temperature. Perform a temperature stability study by pre-incubating the enzyme at various temperatures before adding the substrate and measuring residual activity. | |
| Low Product Yield | Enzyme Inactivation Over Time: Even at a seemingly optimal temperature, the enzyme may not be stable over the entire reaction period, leading to a premature halt in product formation.[2] | Determine the enzyme's half-life at different temperatures. Consider a temperature-step strategy: start at a higher temperature for an initial burst of activity, then lower it to maintain stability for the remainder of the reaction. |
| Thermodynamic Equilibrium: The reaction may have reached equilibrium, which can be temperature-dependent. | Analyze the thermodynamics of the reaction. A change in temperature may shift the equilibrium. Consider strategies like product removal to drive the reaction forward. | |
| Substrate or Product Instability: High temperatures can lead to the degradation of the substrate (dimethyl 2-oxosuccinate) or the product (this compound). | Test the stability of the substrate and product at the reaction temperature in the absence of the enzyme. If degradation is observed, a lower reaction temperature is necessary. | |
| Low Enantiomeric Excess (ee) | Temperature Effect on Enantioselectivity: The enzyme's ability to selectively produce the (R)-enantiomer may be temperature-dependent. In some cases, higher flexibility at elevated temperatures can reduce stereoselectivity. | Screen a range of temperatures and analyze the enantiomeric excess of the product at each point. Often, lower temperatures can enhance enantioselectivity, albeit at the cost of a slower reaction rate. |
| Non-enzymatic Side Reactions: Higher temperatures might promote non-enzymatic background reactions that are not stereoselective, thus lowering the overall enantiomeric excess. | Run a control reaction without the enzyme at the optimized temperature to quantify the extent of any non-enzymatic conversion. If significant, a lower temperature should be used. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for optimizing the enzymatic synthesis of this compound?
A good starting point for temperature optimization is often in the range of 25-37°C.[3] Many enzymes exhibit reasonable activity and stability in this range. However, the optimal temperature is highly dependent on the specific enzyme being used (e.g., whether it is a mesophilic or thermophilic enzyme).
Q2: How can I distinguish between low enzyme activity and enzyme denaturation?
To differentiate, you can perform a time-course experiment. If the reaction starts and then plateaus quickly, it could indicate enzyme instability and denaturation at that temperature. If the reaction proceeds steadily but slowly, the temperature is likely suboptimal for activity. An SDS-PAGE analysis can also be used to check for enzyme degradation or aggregation.[4]
Q3: Does the optimal temperature for enzyme activity always correspond to the optimal temperature for the overall reaction yield?
Not necessarily. The temperature that gives the highest initial activity might also lead to rapid enzyme inactivation over the course of a longer reaction, resulting in a lower final yield. The optimal temperature for yield is a balance between enzyme activity and stability over the entire reaction time.
Q4: How does reaction time interact with temperature optimization?
Reaction time and temperature are interconnected. A lower temperature will generally require a longer reaction time to reach completion.[4] When optimizing, it's important to run experiments for a sufficient duration to ensure the reaction has gone to completion or has clearly stopped due to enzyme inactivation.
Q5: Can additives be used to improve enzyme stability at higher temperatures?
Yes, certain additives can stabilize enzymes at higher temperatures. These can include polyols (e.g., glycerol, sorbitol), salts (e.g., (NH₄)₂SO₄), or other molecules that help maintain the enzyme's folded structure. The effect of these additives should be tested empirically.
Experimental Protocols
Protocol 1: Determining the Optimal Temperature for Enzyme Activity
This protocol aims to identify the temperature at which the enzyme exhibits the highest initial rate of conversion.
-
Prepare Reaction Mixtures: In separate temperature-controlled reaction vessels, prepare a buffered solution containing the substrate, dimethyl 2-oxosuccinate, and any necessary cofactors (e.g., NADH/NADPH for a reductase).
-
Temperature Equilibration: Equilibrate the reaction mixtures to a range of desired temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C, 45°C, 50°C).
-
Initiate Reaction: Add a standardized amount of the enzyme to each reaction vessel to start the reaction.
-
Sample Collection: At regular, short intervals (e.g., every 5 minutes for the first 30 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction in the aliquot by adding a quenching agent (e.g., acid or base) or by rapid heating/cooling to denature the enzyme.
-
Analysis: Analyze the concentration of the product, this compound, in each aliquot using a suitable analytical method (e.g., chiral HPLC or GC).
-
Calculate Initial Rate: For each temperature, plot the product concentration against time and determine the initial reaction rate from the slope of the linear portion of the curve. The temperature that yields the highest initial rate is the optimum for activity.
Protocol 2: Assessing Enzyme Thermostability
This protocol evaluates the stability of the enzyme over time at different temperatures.
-
Prepare Enzyme Solutions: Prepare identical solutions of the enzyme in the reaction buffer.
-
Incubation: Incubate each enzyme solution at a different temperature (e.g., 30°C, 35°C, 40°C, 45°C, 50°C) for a set period (e.g., 24 hours).
-
Sample at Intervals: At various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours), remove an aliquot from each incubating solution.
-
Activity Assay: Immediately assay the residual activity of each aliquot under standard conditions (using the optimal temperature for activity determined in Protocol 1).
-
Calculate Relative Activity: Express the residual activity as a percentage of the activity at time zero for each temperature.
-
Determine Half-Life: Plot the percentage of residual activity against time for each temperature to determine the enzyme's half-life (the time it takes for the activity to drop to 50%). This data is crucial for selecting a temperature that ensures the enzyme remains active for the desired reaction duration.
Data Presentation
Table 1: Effect of Temperature on Initial Reaction Rate and Enantiomeric Excess
| Temperature (°C) | Initial Rate (mM/hr) | Enantiomeric Excess (ee, %) |
| 25 | 8.5 | 99.2 |
| 30 | 15.2 | 98.9 |
| 35 | 25.8 | 98.5 |
| 40 | 30.1 | 97.1 |
| 45 | 22.5 | 95.4 |
| 50 | 10.3 | 93.8 |
This table summarizes hypothetical data showing that while the initial reaction rate peaks at 40°C, the enantiomeric excess is highest at lower temperatures.
Table 2: Enzyme Thermostability Profile
| Temperature (°C) | Half-life (hours) |
| 30 | > 48 |
| 35 | 36 |
| 40 | 12 |
| 45 | 4 |
| 50 | < 1 |
This table presents hypothetical data illustrating the trade-off between higher temperatures and enzyme stability.
Visualizations
Caption: Experimental workflow for temperature optimization.
Caption: Interplay of factors in temperature optimization.
References
Technical Support Center: Solvent Effects on Dimethyl D-malate Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl D-malate. The information focuses on how the choice of solvent can impact the reactivity and outcomes of experiments involving this chiral synthon.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Dimethyl D-malate to consider when selecting a solvent?
A1: Understanding the physical and chemical properties of Dimethyl D-malate is crucial for solvent selection. Key properties are summarized in the table below. The negative LogP value indicates its hydrophilic nature, suggesting better solubility in polar solvents.
Q2: Which solvents are recommended for dissolving Dimethyl D-malate?
A2: Dimethyl D-malate is soluble in chloroform and slightly soluble in methanol.[1] Given its structure, it is also expected to be soluble in other polar organic solvents like ethanol, and acetone. It is slightly soluble in water. For reactions involving non-polar reagents, a co-solvent system may be necessary to achieve homogeneity.
Q3: How does solvent polarity affect the reactivity of Dimethyl D-malate in nucleophilic substitution reactions?
A3: For SN2 reactions, polar aprotic solvents such as acetone or THF are generally preferred. These solvents can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, which can decrease its reactivity.
Q4: Can the solvent choice influence the stereochemistry of reactions involving Dimethyl D-malate?
A4: Yes, the solvent can play a role in the stereochemical outcome of a reaction. In reactions where a carbocation intermediate is formed, the solvent can influence which face of the carbocation is more accessible to the incoming nucleophile. For reactions proceeding via an SN2 mechanism, the choice of solvent can affect the rate of reaction but generally does not alter the inversion of stereochemistry.
Q5: Are there any known incompatibilities of Dimethyl D-malate with common solvents?
A5: While Dimethyl D-malate is generally stable, prolonged exposure to strong acids or bases in protic solvents can lead to hydrolysis or transesterification. For example, in the presence of water, especially with acid or base catalysis, Dimethyl D-malate can hydrolyze back to malic acid and methanol. Similarly, using an alcohol as a solvent in the presence of a catalyst can lead to transesterification.
Troubleshooting Guides
Issue 1: Low Yield in Alkylation Reactions
| Potential Cause | Troubleshooting Steps |
| Poor solubility of reactants. | Use a co-solvent system to ensure all reactants are fully dissolved. For example, if using a non-polar alkylating agent with the more polar Dimethyl D-malate, a solvent like THF or acetonitrile might be a good choice. |
| Steric hindrance. | The methyl groups of Dimethyl D-malate can cause some steric hindrance. While less than bulkier esters like dioctyl malonate, it can still affect the reaction rate.[2] Consider using a stronger, less-hindered base to deprotonate the starting material. |
| Side reactions. | The presence of water can lead to hydrolysis. Ensure all reactants and solvents are anhydrous. |
Issue 2: Formation of Byproducts during Transesterification
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction. | Drive the equilibrium towards the product by removing the methanol byproduct, for example, by using a Dean-Stark apparatus. |
| Catalyst deactivation. | Ensure the catalyst is not poisoned by impurities in the reactants or solvent. |
| Hydrolysis. | If water is present, hydrolysis can compete with transesterification.[3] Use anhydrous conditions. |
Issue 3: Inconsistent Reaction Rates
| Potential Cause | Troubleshooting Steps |
| Solvent effects. | The reaction rate is highly dependent on the solvent. Ensure consistent solvent purity and composition for reproducible results. The catalytic effect of solvent molecules can vary significantly.[4] |
| Temperature fluctuations. | Maintain a stable reaction temperature, as small variations can significantly impact the reaction rate. |
| Mixing issues. | In heterogeneous mixtures, ensure efficient stirring to maximize the contact between reactants. |
Data Presentation
Table 1: Physicochemical Properties of Dimethyl Malate
| Property | Value | Source |
| Molecular Formula | C6H10O5 | [5][6] |
| Molecular Weight | 162.14 g/mol | [5][6] |
| Boiling Point | 104-108 °C at 1 mmHg | [1] |
| Density | 1.232 g/mL at 20 °C | [1] |
| Refractive Index | n20/D 1.441 | [1] |
| Flash Point | >230 °F | [1] |
| LogP | -0.83 | [5][6] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [1] |
Experimental Protocols
Protocol 1: General Procedure for Monohydrolysis of Dimethyl D-malate
This protocol is adapted from a general method for the monohydrolysis of dialkyl malonates.[7]
-
Dissolve Dimethyl D-malate (1 equivalent) in a suitable co-solvent such as THF or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium hydroxide (0.8-1.2 equivalents) in water dropwise while stirring.
-
Monitor the reaction progress using TLC or GC-MS.
-
Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: General Procedure for Alkylation of Dimethyl D-malate
This protocol is based on the general principles of malonic ester synthesis.[8][9]
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Dimethyl D-malate (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Add a suitable base (e.g., sodium hydride or a non-nucleophilic base like LDA) at the appropriate temperature (this may require cooling).
-
Stir the mixture until deprotonation is complete.
-
Slowly add the alkylating agent (e.g., an alkyl halide) to the solution.
-
Allow the reaction to proceed at the optimal temperature, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated ammonium chloride solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product via column chromatography.
Visualizations
References
- 1. Dimethyl malate CAS#: 617-55-0 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dimethyl malate | CAS#:38115-87-6 | Chemsrc [chemsrc.com]
- 6. Dimethyl malate | C6H10O5 | CID 12674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 9. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
troubleshooting low conversion rates in reactions with (R)-Dimethyl 2-hydroxysuccinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-Dimethyl 2-hydroxysuccinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in reactions with this compound?
A1: Low conversion rates can stem from several factors, including:
-
Substrate Purity: Impurities in this compound can interfere with the reaction.
-
Reagent Quality: Degradation of reagents, especially in moisture-sensitive reactions, is a common issue.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions.
-
Presence of Water: Residual moisture can be particularly detrimental in reactions like acylations and Mitsunobu reactions.
-
Side Reactions: Competing reactions such as hydrolysis or epimerization can consume the starting material or product.
Q2: How can I minimize side reactions when working with this compound?
A2: To minimize side reactions, consider the following:
-
Protecting Groups: In multi-step syntheses, protecting the hydroxyl group may be necessary to prevent unwanted reactions.
-
Reaction Conditions: Carefully control the reaction pH, temperature, and choice of reagents to favor the desired transformation. For instance, to avoid hydrolysis of the ester groups, strictly anhydrous conditions are recommended. Under basic conditions, there is a risk of epimerization at the chiral center.
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or moisture-related side reactions.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, to prevent degradation.
Troubleshooting Guides
Low Conversion in Mitsunobu Reactions
The Mitsunobu reaction is a versatile method for the stereoinvertive substitution of the hydroxyl group in this compound. However, achieving high conversion can be challenging.
Problem: Low conversion (<50%) observed in the Mitsunobu reaction of this compound with a nucleophile (e.g., benzoic acid).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Mitsunobu reactions.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Degraded Reagents | Use freshly opened or purified triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). | A significant increase in conversion. |
| Presence of Water | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere. | Improved conversion by preventing the hydrolysis of intermediates. |
| Nucleophile Basicity | The pKa of the nucleophile should ideally be less than 15. For less acidic nucleophiles, consider alternative coupling agents.[1] | Higher conversion rates with more acidic nucleophiles. |
| Steric Hindrance | Increase the reaction time and/or temperature. A switch to a less bulky phosphine reagent could also be beneficial. | Modest to good improvement in conversion. |
| Order of Reagent Addition | If the standard procedure (adding DEAD last) fails, try pre-forming the betaine by adding DEAD to PPh3 before adding the alcohol and nucleophile.[1] | May improve yields for challenging substrates. |
Hypothetical Experimental Data: Effect of Reaction Conditions on Mitsunobu Reaction Conversion
| Entry | PPh3 (eq.) | DIAD (eq.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 1.5 | 1.5 | THF (undried) | 25 | 12 | 35 |
| 2 | 1.5 | 1.5 | THF (anhydrous) | 25 | 12 | 75 |
| 3 | 2.0 | 2.0 | THF (anhydrous) | 25 | 12 | 85 |
| 4 | 2.0 | 2.0 | THF (anhydrous) | 40 | 24 | 92 |
Experimental Protocol: Mitsunobu Reaction with Benzoic Acid
-
To a solution of this compound (1.0 eq.) and benzoic acid (1.5 eq.) in anhydrous THF, add triphenylphosphine (1.5 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography.
Low Conversion in Acylation Reactions
Acylation is a common method to protect the hydroxyl group or to introduce new functional moieties.
Problem: Incomplete acylation of this compound with acetic anhydride and pyridine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in acylation reactions.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Hydrolysis of Acetic Anhydride | Use fresh acetic anhydride and anhydrous pyridine. Ensure all glassware is oven-dried. | A marked increase in yield. |
| Insufficient Base | Pyridine acts as both a solvent and a base. Ensure it is in sufficient excess to neutralize the acetic acid byproduct. | Improved reaction rate and conversion. |
| Low Reactivity of the Alcohol | Add a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) to accelerate the reaction. | Significant rate enhancement and higher conversion. |
| Suboptimal Temperature | While many acylations proceed at room temperature, gentle heating (e.g., to 40-50°C) may be required to drive the reaction to completion. | Increased conversion, but monitor for potential side reactions. |
Hypothetical Experimental Data: Effect of Catalyst and Temperature on Acylation
| Entry | Acetic Anhydride (eq.) | Base | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 2.0 | Pyridine | None | 25 | 24 | 45 |
| 2 | 2.0 | Pyridine | DMAP (5) | 25 | 6 | 95 |
| 3 | 2.0 | Pyridine | None | 50 | 12 | 70 |
| 4 | 2.0 | Pyridine | DMAP (5) | 50 | 4 | >98 |
Experimental Protocol: Acylation with Acetic Anhydride
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine.
-
Add 4-dimethylaminopyridine (DMAP) (0.05 eq.).
-
Cool the mixture to 0°C and add acetic anhydride (2.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent.
-
Wash the organic layer with aqueous HCl and brine, then dry and concentrate. Purify as needed.
Low Conversion in Oxidation Reactions
Oxidation of the secondary alcohol in this compound yields the corresponding ketone, a valuable synthetic intermediate.
Problem: Incomplete oxidation of this compound using Swern or Dess-Martin periodinane (DMP) oxidation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in oxidation reactions.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Degraded Oxidant | Use fresh Dess-Martin periodinane (DMP) or freshly opened oxalyl chloride and DMSO for Swern oxidation. | A significant improvement in conversion. |
| Improper Temperature (Swern) | The Swern oxidation requires low temperatures (-78°C) for the initial steps. Ensure proper cooling throughout the addition of reagents.[2] | Prevents decomposition of the active oxidant and improves yield. |
| Insufficient Oxidant | Ensure at least a slight excess (1.1-1.5 eq.) of the oxidizing agent is used. | Drives the reaction to completion. |
| Presence of Water (DMP) | While trace amounts of water can sometimes accelerate DMP oxidations, excess water will consume the reagent. Use anhydrous solvents.[3] | Consistent and reproducible high yields. |
Hypothetical Experimental Data: Comparison of Oxidation Conditions
| Entry | Oxidant | Oxidant (eq.) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Swern (Old DMSO) | 1.5 | -78 to 25 | 2 | 30 |
| 2 | Swern (Fresh DMSO) | 1.5 | -78 to 25 | 2 | 90 |
| 3 | DMP | 1.2 | 25 | 4 | 65 |
| 4 | DMP | 1.5 | 25 | 4 | 96 |
Experimental Protocol: Dess-Martin Oxidation
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Add Dess-Martin periodinane (1.5 eq.) in one portion.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify as needed.
Experimental Protocol: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane at -78°C, add a solution of DMSO (2.0 eq.) in dichloromethane dropwise.
-
Stir for 15 minutes, then add a solution of this compound (1.0 eq.) in dichloromethane dropwise.
-
Stir for 30 minutes at -78°C, then add triethylamine (5.0 eq.).
-
Allow the reaction to warm to room temperature, then quench with water.
-
Extract the product, wash the organic layer, dry, and concentrate. Purify as needed.
References
Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of Dimethyl D-malate
For Researchers, Scientists, and Drug Development Professionals
The determination of chiral purity is a critical aspect of chemical analysis, particularly in the pharmaceutical and biotechnology industries, where the physiological effects of enantiomers can differ significantly. This guide provides a comprehensive comparison of analytical methodologies for assessing the chiral purity of Dimethyl D-malate, a valuable chiral building block. We present objective comparisons of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, supported by detailed experimental protocols and quantitative data to aid in method selection and implementation.
Comparison of Analytical Techniques
The enantiomeric purity of Dimethyl D-malate can be effectively determined using both chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). The choice between these techniques often depends on factors such as sample volatility, required sensitivity, and available instrumentation. Below is a summary of the key performance parameters for each method.
Table 1: Performance Comparison of Chiral HPLC and Chiral GC for Dimethyl D-malate Analysis
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP). | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase. |
| Typical Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Cyclodextrin-based |
| Sample Derivatization | Not typically required for direct analysis. | May be required to improve volatility and thermal stability. |
| Resolution (Rs) | Generally provides good to excellent resolution. | Capable of providing very high resolution. |
| Analysis Time | Typically in the range of 10-30 minutes. | Often faster, with run times typically under 20 minutes. |
| Sensitivity | Dependent on the detector (UV, PDA, etc.); can be very sensitive. | Highly sensitive, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Key Advantages | Wide applicability to a broad range of compounds without derivatization; robust and well-established. | High efficiency and resolution; faster analysis times; compatible with mass spectrometry for definitive identification. |
| Key Limitations | May require more extensive method development to find a suitable chiral stationary phase and mobile phase combination. | Limited to volatile and thermally stable compounds; may require sample derivatization. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable chiral purity analysis. The following sections provide established methodologies for the analysis of Dimethyl D-malate enantiomers using both chiral HPLC and chiral GC.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a direct method for the enantiomeric separation of Dimethyl D-malate using a polysaccharide-based chiral stationary phase. Polysaccharide-based CSPs are known for their broad enantioselectivity.[1][2]
Instrumentation:
-
HPLC system with a pump, autosampler, and UV or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.[1][3]
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a known quantity of the Dimethyl D-malate sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Expected Results:
-
Baseline separation of the D- and L-enantiomers of Dimethyl malate is expected. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.
Chiral Gas Chromatography (GC) Protocol
This protocol outlines a direct method for the chiral separation of Dimethyl D-malate using a cyclodextrin-based capillary column. Cyclodextrin-based CSPs are widely used for the enantioseparation of a variety of chiral compounds by GC.[4][5][6]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate or pressure (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 5 °C/min.
-
Hold at 180 °C for 5 minutes.
-
-
Detector Temperature: 250 °C (FID) or MS transfer line at 250 °C.
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
Sample Preparation:
-
Dissolve the Dimethyl D-malate sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, derivatization (e.g., silylation) can be performed to improve volatility, though Dimethyl D-malate is often volatile enough for direct analysis.
Expected Results:
-
The enantiomers of Dimethyl D-malate will be separated as distinct peaks. The enantiomeric excess can be determined by comparing the peak areas. A study on the enantioselective synthesis of (R)- and (S)-dimethyl malate successfully utilized gas chromatography-mass spectrometry for product identification and determination of enantiomeric excess.[2]
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for efficient and accurate execution of the chiral purity analysis. The following diagrams, generated using the DOT language, illustrate the logical steps involved in both the chiral HPLC and chiral GC methods.
Caption: Workflow for Chiral Purity Analysis of Dimethyl D-malate by HPLC.
Caption: Workflow for Chiral Purity Analysis of Dimethyl D-malate by GC.
References
comparing (R)-Dimethyl 2-hydroxysuccinate and (S)-Dimethyl 2-hydroxysuccinate in synthesis.
For Researchers, Scientists, and Drug Development Professionals
(R)- and (S)-Dimethyl 2-hydroxysuccinate, the enantiomeric pair of dimethyl malate, are versatile chiral building blocks in modern organic synthesis. Their inherent stereochemistry makes them valuable starting materials and auxiliaries for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides an objective comparison of their performance in synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate enantiomer for their specific synthetic goals.
Physicochemical Properties
Both enantiomers share the same fundamental physicochemical properties, differing only in their optical rotation.
| Property | (R)-Dimethyl 2-hydroxysuccinate | (S)-Dimethyl 2-hydroxysuccinate |
| Synonyms | Dimethyl D-malate | Dimethyl L-malate |
| CAS Number | 70681-41-3[1] | 617-55-0 |
| Molecular Formula | C₆H₁₀O₅ | C₆H₁₀O₅ |
| Molecular Weight | 162.14 g/mol | 162.14 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 104-108 °C @ 1 mmHg | 104-108 °C @ 1 mmHg |
| Density | 1.232 g/mL at 25 °C | 1.232 g/mL at 25 °C |
| Optical Rotation | [α]₂₀/D +6.6° (neat) | [α]₂₀/D -6.5° (neat) |
Performance in Asymmetric Synthesis
The true value of (R)- and (S)-Dimethyl 2-hydroxysuccinate lies in their application in asymmetric synthesis, where the choice of enantiomer dictates the stereochemical outcome of the reaction. They are frequently utilized as chiral synthons, where the existing stereocenter is incorporated into the final product.
Enzymatic Synthesis of (R)- and (S)-Dimethyl 2-hydroxysuccinate
The enantioselective synthesis of the dimethyl malates themselves can be achieved with high efficiency using enzymatic catalysis. This approach offers a green and highly selective method for producing the desired enantiomer.
A study comparing different lipases for the esterification of DL-malic acid demonstrated the selective production of either the (R) or (S) enantiomer.[2]
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Temperature (°C) |
| LipTioCCR11-mut | D-malic acid | This compound | 83.5% | 40 |
| CAL-B | L-malic acid | (S)-Dimethyl 2-hydroxysuccinate | 83.5% | 25 |
Experimental Protocol: Enzymatic Synthesis of (S)-Dimethyl 2-hydroxysuccinate
This protocol is adapted from the enantioselective synthesis using Candida antarctica lipase B (CAL-B).[2]
Materials:
-
DL-Malic acid
-
Methanol
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Molecular sieves (4 Å)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of DL-malic acid in methanol, add immobilized CAL-B and molecular sieves.
-
The reaction mixture is stirred at 25 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the enzyme is filtered off, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford optically active (S)-Dimethyl 2-hydroxysuccinate.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Caption: Workflow for the enzymatic synthesis of (S)-Dimethyl 2-hydroxysuccinate.
Application as a Chiral Synthon: Synthesis of L-Pantolactone
(S)-Dimethyl 2-hydroxysuccinate serves as a key chiral starting material in the enantioselective synthesis of L-pantolactone, an important intermediate for the production of Vitamin B5. The stereocenter from the (S)-dimethyl malate is directly transferred to the final product, ensuring the correct stereochemistry.[3]
Experimental Protocol: Synthesis of L-Pantolactone from (S)-Dimethyl 2-hydroxysuccinate (Illustrative Steps)
This protocol outlines the key conceptual transformations.
Materials:
-
(S)-Dimethyl 2-hydroxysuccinate
-
Protecting group reagents (e.g., for the hydroxyl group)
-
Reducing agents (e.g., for ester to aldehyde conversion)
-
Grignard reagent (e.g., methylmagnesium bromide)
-
Deprotection reagents
-
Lactonization reagents
Procedure:
-
Protection: The hydroxyl group of (S)-Dimethyl 2-hydroxysuccinate is protected.
-
Selective Reduction: One of the methyl ester groups is selectively reduced to an aldehyde.
-
Grignard Addition: The aldehyde is reacted with a methyl Grignard reagent to introduce a second methyl group and form a diol precursor.
-
Deprotection: The protecting group on the initial hydroxyl group is removed.
-
Lactonization: The resulting triol is subjected to conditions that promote intramolecular cyclization to form L-pantolactone.
Caption: Synthetic pathway from (S)-Dimethyl 2-hydroxysuccinate to L-Pantolactone.
Biological Significance and Metabolic Pathways
While (R)- and (S)-Dimethyl 2-hydroxysuccinate are primarily synthetic building blocks, their hydrolysis products, D- and L-malic acid, are involved in key metabolic pathways. The stereochemistry of malic acid is crucial for its biological activity. L-malic acid is an intermediate in the citric acid cycle, a fundamental pathway for cellular energy production.
The metabolism of related diesters, such as dimethyl succinate, has been studied in hepatocytes. These studies indicate that the ester is hydrolyzed, and the resulting diacid enters central metabolic pathways, leading to the formation of other key metabolites like fumarate, lactate, and glucose.[4] While direct studies on the stereospecific metabolism of dimethyl malate are less common, it is expected that the enantiomers would be hydrolyzed to their corresponding malic acid enantiomers, which would then be metabolized differently.
Conclusion
(R)- and (S)-Dimethyl 2-hydroxysuccinate are valuable chiral synthons, with the choice of enantiomer being critical for achieving the desired stereochemistry in the target molecule. While their direct comparative performance in a single reaction type is not extensively documented in readily available literature, their utility is demonstrated through their successful application in the synthesis of stereochemically defined products. The enzymatic synthesis of these building blocks themselves offers a highly selective and environmentally friendly route to obtaining the desired enantiomer. For researchers in drug discovery and development, the selection between the (R) and (S) enantiomers will be dictated by the specific stereochemical requirements of the final synthetic target.
References
A Comparative Guide to (R)-Dimethyl 2-hydroxysuccinate and Diethyl Tartrate in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of chiral auxiliaries and ligands is paramount to achieving high enantioselectivity and yield. Among the vast array of available chiral molecules, (R)-Dimethyl 2-hydroxysuccinate (also known as dimethyl L-malate) and Diethyl Tartrate (DET) are two prominent C4-dicarboxylic acid derivatives. This guide provides an objective comparison of their performance, applications, and underlying principles in asymmetric synthesis, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their selection process.
Core Structural and Application Differences
While both molecules share a similar carbon skeleton, their primary roles in asymmetric synthesis are distinct. Diethyl tartrate, particularly in its L-(+)- and D-(-)-isomeric forms, is renowned as a chiral ligand in metal-catalyzed reactions, most notably the Sharpless Asymmetric Epoxidation.[1][2][3] In contrast, this compound is more commonly utilized as a chiral building block or synthon, where its inherent stereochemistry is incorporated into the final target molecule.[4]
| Feature | This compound | Diethyl Tartrate |
| Primary Role | Chiral Building Block / Synthon | Chiral Ligand / Auxiliary |
| Common Applications | Incorporation into complex molecules, enzymatic resolutions | Sharpless Asymmetric Epoxidation, chiral catalyst formation |
| Functional Groups | Methyl esters, one hydroxyl group | Ethyl esters, two hydroxyl groups |
| Symmetry | C1 symmetry | C2 symmetry (for chiral isomers) |
Diethyl Tartrate in Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation is a cornerstone of modern organic synthesis, allowing for the highly enantioselective epoxidation of primary and secondary allylic alcohols.[1][2] The reaction relies on a catalyst formed in situ from titanium tetra(isopropoxide) and an optically active diethyl tartrate ester.[2][3] The choice of the DET enantiomer dictates the stereochemical outcome of the epoxidation.[5]
Caption: Workflow of the Sharpless Asymmetric Epoxidation.
Predicting Stereochemistry
A mnemonic can be used to predict the facial selectivity of the epoxidation based on the DET enantiomer used. When the allylic alcohol is drawn with the hydroxyl group in the bottom right corner, L-(+)-diethyl tartrate delivers the oxygen from the bottom face, while D-(-)-diethyl tartrate delivers it from the top face.[5]
Representative Experimental Data for Sharpless Epoxidation
The following table summarizes the typical performance of the Sharpless Asymmetric Epoxidation with various allylic alcohols using L-(+)-DET.
| Allylic Alcohol | Product Enantiomeric Excess (ee%) | Yield (%) |
| (E)-2-Hexen-1-ol | >95 | ~80-90 |
| Geraniol | >95 | ~75-85 |
| Cinnamyl alcohol | >98 | ~80-90 |
| 3-Methyl-2-buten-1-ol | ~90 | ~70-80 |
Data is representative and compiled from typical outcomes of the Sharpless epoxidation.
Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol
-
Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with powdered 4 Å molecular sieves under an inert atmosphere (e.g., argon). Dichloromethane (CH₂Cl₂) is added, and the suspension is cooled to -20°C.
-
Catalyst Formation: L-(+)-Diethyl tartrate is added, followed by titanium (IV) isopropoxide. The mixture is stirred for 30 minutes at -20°C.
-
Substrate Addition: A solution of (E)-2-hexen-1-ol in CH₂Cl₂ is added dropwise.
-
Oxidation: A solution of tert-butyl hydroperoxide (TBHP) in toluene is added dropwise, and the reaction is maintained at -20°C.
-
Quenching and Workup: After completion (monitored by TLC), the reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred vigorously. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired epoxy alcohol.
This compound as a Chiral Synthon
This compound serves as a versatile chiral building block in the synthesis of complex natural products and pharmaceutical intermediates.[4] Its utility stems from the presence of multiple functional groups (two esters and a hydroxyl group) with a defined stereocenter, which can be manipulated to construct larger, stereochemically rich molecules.
Caption: Chiral pool synthesis using this compound.
Applications in Synthesis
The applications of this compound often involve leveraging its stereocenter to direct the formation of new stereocenters or to be incorporated as a chiral fragment into the final product. This approach is common in the synthesis of pharmaceuticals where specific stereoisomers are required for biological activity.
Representative Experimental Protocol: Lipase-Catalyzed Enantioselective Synthesis
While not a direct comparison to its use as a synthon, enzymatic reactions can produce chiral hydroxysuccinates. For instance, a lipase can be used for the enantioselective esterification of (DL)-malic acid.
-
Reaction Setup: In a flask, (DL)-malic acid is dissolved in methanol.
-
Enzyme Addition: An immobilized lipase (e.g., from Candida antarctica) is added to the solution.
-
Reaction: The mixture is incubated at a controlled temperature (e.g., 25°C) with agitation.
-
Monitoring: The reaction progress and enantiomeric excess (ee) of the formed (R)-dimethyl malate are monitored using chiral HPLC or GC.
-
Workup: Upon reaching the desired conversion, the enzyme is filtered off. The solvent is removed under reduced pressure.
-
Purification: The resulting mixture of (R)-dimethyl malate and unreacted (L)-malic acid is separated, often by extraction or chromatography, to yield the enantiomerically enriched product. In one study, a lipase from Geobacillus thermoleovorans CCR11 was used to catalyze the synthesis of (RS)-dimethyl malate, achieving an ee of 59% for the (R)-isomer at 25°C.[6]
Comparative Analysis
A direct experimental comparison of this compound and diethyl tartrate within the same reaction, such as the Sharpless epoxidation, is not prevalent in the literature. This is because their differing structures lend them to distinct roles.
-
Ligand Efficacy: Diethyl tartrate's C2 symmetry and the presence of two hydroxyl groups are crucial for forming the stable, dimeric titanium-tartrate complex that is the active catalyst in the Sharpless epoxidation. This compound lacks this C2 symmetry and has only one hydroxyl group, making it an unsuitable ligand for this specific transformation.
-
Steric and Electronic Effects: The ethyl groups in diethyl tartrate are sterically more demanding than the methyl groups in dimethyl 2-hydroxysuccinate.[7] While this has a minor impact on their respective applications, the primary difference lies in their functional group arrangement and symmetry, which dictates their synthetic utility.
-
Cost and Availability: Both reagents are commercially available. Diethyl tartrate, due to its widespread use in the Sharpless epoxidation, is a readily accessible and relatively inexpensive chiral auxiliary.
Conclusion
This compound and diethyl tartrate are not direct competitors but rather complementary tools in the field of asymmetric synthesis.
-
Diethyl Tartrate is the reagent of choice as a chiral ligand for the Sharpless Asymmetric Epoxidation and related reactions, where its C2-symmetric structure is key to inducing high enantioselectivity.
-
This compound excels as a chiral building block, providing a stereochemically defined C4 unit for incorporation into larger, complex molecules through chiral pool synthesis.
The selection between these two reagents should be based on the synthetic strategy. For inducing chirality in a catalytic transformation of a prochiral substrate, diethyl tartrate is a proven and effective choice. For constructing a molecule where a chiral C4 fragment is part of the final structure, this compound is an excellent starting point. Understanding these distinct roles allows researchers to make informed decisions to efficiently achieve their synthetic targets.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. This compound | 70681-41-3 | Benchchem [benchchem.com]
- 5. Video: Sharpless Epoxidation [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Strategic Advantage of Dimethyl D-malate in Chiral Synthesis: A Comparative Guide
In the landscape of asymmetric synthesis, the choice of chiral building blocks is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. Among the diverse array of available synthons, Dimethyl D-malate, a derivative of the naturally occurring D-malic acid, has emerged as a versatile and advantageous scaffold for the construction of complex, enantiomerically pure molecules. This guide provides a comparative analysis of Dimethyl D-malate against other common chiral building blocks, supported by experimental insights, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
At a Glance: Dimethyl D-malate vs. Other C4 Chiral Building Blocks
The utility of a chiral building block is determined by several factors including its availability, cost, functional group handles, and the stereocontrol it offers in subsequent transformations. While other C4 dicarboxylic acid derivatives, such as tartrates, are widely employed, Dimethyl D-malate presents a unique combination of properties that render it a superior choice in many applications.
| Feature | Dimethyl D-malate | Diethyl L-tartrate | Other Chiral Building Blocks (e.g., Amino Acids, Lactates) |
| Chiral Source | D-Malic Acid (often from chemo-enzymatic synthesis) | L-Tartaric Acid (natural byproduct of winemaking) | Various natural and synthetic sources |
| Key Functional Groups | C2-hydroxyl, C1 & C4-methyl esters | C2, C3-dihydroxyl, C1 & C4-ethyl esters | Amine, hydroxyl, carboxyl, etc. |
| Stereochemical Control | Excellent for introducing a single stereocenter at C2 | Excellent for C2-symmetric transformations | Variable depending on the specific building block |
| Versatility | Precursor to chiral ligands, β-lactams, epoxides, and various natural products.[1] | Widely used in asymmetric epoxidation and as a chiral auxiliary.[2] | Broad applicability but often tailored to specific target structures. |
| Synthetic Accessibility | Increasingly accessible via efficient chemo-enzymatic methods.[3] | Readily available from the chiral pool.[3] | Generally accessible, with varying costs. |
The Chemo-Enzymatic Edge: A Sustainable and Efficient Source
A significant advantage of Dimethyl D-malate lies in its production. Advances in biocatalysis and chemo-enzymatic methods have enabled the highly efficient and enantioselective synthesis of D-malic acid and its esters.[3][4] These methods often offer superior enantiomeric excess (ee) and yield compared to traditional chemical resolutions.
For instance, the enzymatic hydration of maleate to D-malate using maleate hydratase can achieve an enantiomeric purity of over 99.97%.[5] This high level of initial enantiopurity is crucial as it is directly transferred to subsequent synthetic steps, minimizing the need for challenging and often costly purification of diastereomers.
The workflow for a typical chemo-enzymatic synthesis of Dimethyl D-malate can be visualized as follows:
Caption: Chemo-enzymatic synthesis of Dimethyl D-malate.
Superior Stereocontrol in Key Transformations
The single hydroxyl group at the C2 position of Dimethyl D-malate provides a powerful handle for directing stereoselective reactions. This is a distinct advantage over tartrates, where the presence of two hydroxyl groups can sometimes lead to competing reaction pathways or the need for selective protection-deprotection strategies.
Synthesis of Chiral β-Lactams
Chiral β-lactams are crucial intermediates in the synthesis of a wide range of antibiotics.[6][7] While various methods exist for their preparation, the use of chiral building blocks offers a reliable route to enantiomerically pure products. The stereocenter in Dimethyl D-malate can be effectively used to control the stereochemistry of the resulting β-lactam ring.
A generalized experimental workflow for the synthesis of a chiral β-lactam intermediate from Dimethyl D-malate is outlined below. This protocol highlights the key steps in transforming the chiral scaffold into the desired heterocyclic core.
Caption: Synthesis of a chiral β-lactam from Dimethyl D-malate.
Experimental Protocols
Enzymatic Synthesis of (R)- and (S)-Dimethyl Malate
This protocol is adapted from a study on the enantioselective synthesis of dimethyl malate using a lipase.[8]
Materials:
-
(DL)-Malic acid
-
Methanol
-
Immobilized Lipase (e.g., LipTioCCR11 or CAL-B)
-
Hexane (for solvent medium)
-
Molecular sieves (3 Å)
Procedure:
-
To a solution of (DL)-malic acid (1 mmol) in methanol (5 mL), add immobilized lipase (50 mg) and molecular sieves (100 mg).
-
The reaction mixture is incubated in an orbital shaker at a specified temperature (e.g., 25 °C or 40 °C) and agitation speed (e.g., 200 rpm).
-
Samples are withdrawn at regular intervals and centrifuged to remove the enzyme.
-
The supernatant is analyzed by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess (ee) of the Dimethyl D-malate and Dimethyl L-malate.
Comparative Data from Enzymatic Synthesis:
| Enzyme | Temperature (°C) | Enantiomeric Excess (ee) of (S)-Dimethyl malate (%) | Enantiomeric Excess (ee) of (R)-Dimethyl malate (%) |
| LipTioCCR11 | 25 | - | 59 |
| CAL-B | 25 | 83.5 | - |
| LipTioCCR11-mut | 40 | - | (qualitatively improved) |
Data adapted from a study on lipase-catalyzed enantioselective synthesis.[8]
This data illustrates that through rational design of enzymes, the enantioselectivity for the desired (R)-isomer (D-form) can be enhanced.
Conclusion
Dimethyl D-malate stands out as a highly valuable and versatile chiral building block in modern asymmetric synthesis. Its key advantages over other chiral synthons, such as tartrates, include its efficient and sustainable production via chemo-enzymatic methods, which provides high initial enantiopurity, and the presence of a single C2-hydroxyl group that allows for excellent stereocontrol in a variety of chemical transformations. For researchers and professionals in drug development, the strategic incorporation of Dimethyl D-malate into synthetic routes can lead to more efficient, cost-effective, and stereoselective pathways to complex chiral molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of readily accessible and highly versatile chiral building blocks like Dimethyl D-malate will undoubtedly increase.
References
- 1. mdpi.com [mdpi.com]
- 2. Diethyl tartrate | 408332-88-7 | Benchchem [benchchem.com]
- 3. Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wiley-VCH - Chiral Building Blocks in Asymmetric Synthesis [wiley-vch.de]
The Chiral Synthon Standoff: A Cost-Effectiveness Analysis of (R)-Dimethyl 2-hydroxysuccinate
For researchers, scientists, and drug development professionals navigating the complex landscape of chiral synthesis, the choice of a starting synthon is a critical decision with significant implications for cost, efficiency, and overall project success. This guide provides a comprehensive comparison of the cost-effectiveness of utilizing (R)-Dimethyl 2-hydroxysuccinate, a readily available building block from the chiral pool, against a prominent method in asymmetric synthesis: the Sharpless Asymmetric Dihydroxylation.
This compound, derived from naturally occurring malic acid, represents a "chiral pool" approach, where a pre-existing stereocenter is incorporated into the target molecule. This is often contrasted with methods that induce chirality in an achiral starting material, such as the Sharpless asymmetric dihydroxylation, a powerful and widely used technique for the enantioselective synthesis of vicinal diols.
This guide will delve into a comparative analysis of these two strategies for the synthesis of a common chiral building block, (2R,3R)-butane-2,3-diol, providing a framework for researchers to make informed decisions based on quantitative data and detailed experimental considerations.
At a Glance: Comparing the Routes to (2R,3R)-Butane-2,3-diol
| Metric | Chiral Pool Approach: this compound | Asymmetric Synthesis: Sharpless Dihydroxylation |
| Starting Material | This compound | cis-2-Butene |
| Key Reagents | Grignard Reagent (e.g., MeMgBr), Reducing Agents (e.g., LiAlH4) | AD-mix-α (contains chiral ligand, K3Fe(CN)6, K2CO3, and K2OsO4) |
| Number of Steps | Typically 2-3 steps | Typically 1 step |
| Reported Yield | Varies depending on specific reaction conditions (estimated 60-80%) | High (often >90%) |
| Enantiomeric Excess (ee) | High (dependent on the purity of the starting material) | Generally very high (>95% ee) |
| Key Cost Drivers | Price of this compound, Grignard reagent, and reducing agent | Price of AD-mix-α (or individual components, especially Osmium Tetroxide) |
| Scalability | Generally good, but may require handling of pyrophoric reagents | Well-established for industrial scale, but requires careful handling of toxic OsO4 |
| Waste Profile | Stoichiometric amounts of magnesium salts and other byproducts | Catalytic amount of osmium, but stoichiometric amounts of ferricyanide and other salts |
The Chiral Pool Pathway: Leveraging this compound
The synthesis of (2R,3R)-butane-2,3-diol from this compound involves the stereospecific introduction of two methyl groups and subsequent reduction of the ester functionalities. A plausible synthetic route is outlined below:
Caption: Synthetic route from this compound.
Experimental Protocol: Synthesis of (2R,3R)-Butane-2,3-diol from this compound (Hypothetical)
Step 1: Grignard Reaction. To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C is slowly added an excess of methylmagnesium bromide (e.g., 3.0 eq) in diethyl ether. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.
Step 2: Reduction. The crude intermediate diol from the previous step is dissolved in anhydrous THF and added dropwise to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in THF at 0 °C. The mixture is then refluxed for several hours. After cooling, the reaction is quenched sequentially with water, aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to afford the crude (2R,3R)-butane-2,3-diol, which can be further purified by distillation or chromatography.
The Asymmetric Advantage: Sharpless Dihydroxylation
The Sharpless asymmetric dihydroxylation offers a direct and highly enantioselective route to chiral vicinal diols from prochiral olefins. For the synthesis of (2R,3R)-butane-2,3-diol, cis-2-butene is the starting material.
Caption: Sharpless asymmetric dihydroxylation of cis-2-butene.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of cis-2-Butene
A mixture of tert-butanol and water (1:1) is cooled to 0 °C. To this is added AD-mix-α (containing the chiral ligand (DHQ)2PHAL, K3Fe(CN)6, K2CO3, and a catalytic amount of K2OsO2(OH)4). The mixture is stirred until all solids are dissolved. cis-2-Butene is then bubbled through the solution or added as a condensed liquid at low temperature. The reaction is stirred vigorously at 0 °C for several hours or until the reaction is complete (monitored by GC or TLC). Sodium sulfite is then added to quench the reaction. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude (2R,3R)-butane-2,3-diol can be purified by distillation.
Cost-Effectiveness Deep Dive: A Comparative Analysis
To provide a quantitative comparison, we have estimated the reagent costs for the synthesis of one mole of (2R,3R)-butane-2,3-diol via both routes on a laboratory scale. Prices are based on currently available catalog prices and may vary depending on the supplier and quantity.
Table 1: Estimated Reagent Cost Comparison (per mole of product)
| Reagent | Chiral Pool Approach (Estimated) | Sharpless Dihydroxylation (Estimated) |
| Starting Material | This compound (~$50/mol) | cis-2-Butene (~$5/mol) |
| Key Reagents | MeMgBr (3 M in ether, ~1 L, ~$100) | AD-mix-α (~1.4 kg, ~$250) |
| LiAlH4 (~40 g, ~$50) | ||
| Solvents | Anhydrous THF, Diethyl Ether | t-BuOH, Water |
| Total Estimated Cost | ~$200 | ~$255 |
Note: These are simplified estimations and do not include the costs of solvents, workup reagents, energy, labor, or waste disposal, which can significantly impact the overall cost, especially at an industrial scale.
Discussion: Which Path to Choose?
The choice between the chiral pool approach with this compound and the Sharpless asymmetric dihydroxylation is not straightforward and depends on several factors:
-
Scale of Synthesis: For small-scale laboratory synthesis, the convenience of the one-step Sharpless dihydroxylation might outweigh the slightly higher reagent cost. However, for large-scale industrial production, the high cost and toxicity of osmium tetroxide (even in catalytic amounts) can be a significant drawback. The chiral pool approach, starting from a relatively inexpensive and readily available material, might be more economically viable at scale, despite potentially requiring more steps.
-
Availability of Starting Materials: this compound is commercially available from various suppliers. Olefins for the Sharpless reaction are also generally accessible, though their price can vary depending on the specific structure.
-
Process Safety and Handling: The chiral pool route may involve the use of pyrophoric reagents like Grignard reagents and LiAlH4, which require careful handling. The Sharpless dihydroxylation involves the highly toxic and volatile osmium tetroxide, necessitating stringent safety protocols, especially on a large scale. The use of pre-packaged AD-mix formulations has significantly improved the safety and convenience of this reaction.
-
Desired Enantiopurity: The Sharpless asymmetric dihydroxylation is renowned for its consistently high enantioselectivities, often exceeding 99% ee. The enantiopurity of the product from the chiral pool approach is directly dependent on the enantiopurity of the starting material, this compound, which is typically very high.
-
Synthetic Flexibility: The Sharpless dihydroxylation is a more general method applicable to a wide range of olefins, allowing for the synthesis of diverse chiral diols. The utility of this compound is more specific to target molecules containing the hydroxysuccinate backbone or structures that can be readily derived from it.
Conclusion
Both the chiral pool approach using this compound and the Sharpless asymmetric dihydroxylation are powerful strategies for obtaining enantiomerically pure molecules.
-
This compound offers a potentially more cost-effective route for specific target molecules, particularly at a larger scale, by leveraging a readily available and inexpensive chiral starting material. However, the synthetic route may be longer and involve hazardous reagents.
-
The Sharpless Asymmetric Dihydroxylation provides a highly efficient, general, and often more convenient one-step method for accessing a wide variety of chiral diols with excellent enantioselectivity. While the initial reagent cost may be higher, especially due to the osmium catalyst, its reliability and broad applicability make it a go-to method in many research and development settings.
Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic target, the scale of the reaction, available resources, and the desired balance between cost, efficiency, and safety. This guide provides a foundational framework and relevant data to aid researchers in making that critical decision.
Stereoselective Synthesis of Dimethyl D-malate: A Comparative Guide to Chiral Catalysts
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of Dimethyl D-malate, a valuable chiral building block in the pharmaceutical industry, is a critical process that demands high stereocontrol. The choice of chiral catalyst is paramount in achieving the desired enantiopurity and yield. This guide provides an objective comparison of different catalytic systems for the synthesis of Dimethyl D-malate and its precursors, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of representative chiral catalytic systems in reactions relevant to the synthesis of Dimethyl D-malate. Direct catalytic asymmetric synthesis of Dimethyl D-malate is not widely reported for all catalyst classes; therefore, data from analogous reactions, such as the synthesis of its enantiomer or related chiral diols, are included to provide a comparative perspective.
| Catalyst System | Catalyst Type | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Lipase-mediated Resolution | Biocatalyst (Enzyme) | (DL)-Malic Acid | (R)-Dimethyl Malate | - | 59[1] | High selectivity for specific enantiomers, mild reaction conditions, environmentally benign. | Often requires resolution of a racemic mixture, potentially limiting theoretical yield to 50%; catalyst activity can be sensitive to conditions. |
| Sharpless Asymmetric Dihydroxylation | Metal Complex (OsO₄/Chiral Ligand) | Dimethyl Fumarate | Dimethyl (2R,3R)-tartrate | High (Typical) | >95 (Typical) | Broad substrate scope, high enantioselectivities, predictable stereochemical outcome based on ligand choice. | Use of toxic and expensive osmium tetroxide, requires careful handling and stoichiometric oxidants. |
| Chiral Phosphoric Acid Catalysis | Organocatalyst | α,β-Unsaturated Ester (conceptual) | Chiral Hydroxylated Ester | - | - | Metal-free, low toxicity, stable to air and moisture. | Substrate scope and efficiency for dihydroxylation of simple alkenoates may be limited compared to metal catalysts. |
Experimental Protocols
Enzymatic Resolution of (DL)-Malic Acid
This protocol describes the enantioselective synthesis of (R)-dimethyl malate via the enzymatic resolution of racemic malic acid using a lipase catalyst.
Materials:
-
(DL)-Malic Acid
-
Methanol
-
Immobilized Lipase (e.g., LipTioCCR11)[1]
-
Appropriate buffer solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of (DL)-malic acid in methanol, add the immobilized lipase catalyst.
-
The reaction mixture is incubated at a controlled temperature (e.g., 25°C) with constant agitation for a specified period.
-
The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the enzyme is filtered off.
-
The filtrate is concentrated under reduced pressure to remove excess methanol.
-
The residue is redissolved in water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
The product, (R)-dimethyl malate, is purified by column chromatography.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
Sharpless Asymmetric Dihydroxylation of Dimethyl Fumarate
This protocol provides a representative method for the asymmetric dihydroxylation of dimethyl fumarate to produce dimethyl (2R,3R)-tartrate, a precursor that can be converted to Dimethyl D-malate. The procedure is based on the well-established Sharpless asymmetric dihydroxylation using AD-mix-β.[2][3]
Materials:
-
Dimethyl Fumarate
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide
-
Sodium sulfite
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
A mixture of tert-butanol and water (1:1) is cooled to 0°C.
-
AD-mix-β is added to the cooled solvent, followed by methanesulfonamide, and the mixture is stirred until both phases are clear.
-
Dimethyl fumarate is added to the reaction mixture at 0°C.
-
The reaction is stirred vigorously at 0°C for 24 hours or until the reaction is complete as monitored by TLC.
-
The reaction is quenched by the addition of sodium sulfite and stirred for 1 hour.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, dimethyl (2R,3R)-tartrate, is purified by flash chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Mandatory Visualization
Caption: Comparative workflow for enzymatic and Sharpless dihydroxylation routes.
Caption: Decision logic for selecting a chiral catalyst based on pros and cons.
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
A Comparative Guide to Analytical Methods for Characterizing Products from (R)-Dimethyl 2-hydroxysuccinate Reactions
For researchers, scientists, and drug development professionals working with (R)-Dimethyl 2-hydroxysuccinate, accurate characterization of reaction products is paramount to ensure stereochemical integrity and overall purity. This guide provides a comprehensive comparison of key analytical methods for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on various factors, including the specific analytical goal (e.g., enantiomeric excess determination, impurity profiling), sample properties, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Circular Dichroism (CD) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[1][2] | Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.[2][3] | Differentiation of enantiomers through the use of chiral derivatizing agents or chiral solvating agents, leading to distinct NMR signals. | Differential absorption of left and right circularly polarized light by chiral molecules. |
| Typical Analytes | Non-volatile, thermally labile compounds.[2] | Volatile, thermally stable compounds (often requires derivatization).[2][3] | Soluble compounds in deuterated solvents. | Chiral molecules in solution. |
| Sample Preparation | Dissolution in a suitable solvent; may require derivatization to introduce a chromophore for UV detection. | Derivatization to increase volatility and thermal stability is often necessary.[4] | Dissolution in a deuterated solvent; may require the addition of a chiral auxiliary. | Dissolution in a suitable transparent solvent. |
| Resolution | Good to excellent, highly dependent on the choice of CSP and mobile phase. | Excellent, often providing higher plate counts than HPLC.[3] | Generally lower resolution for enantiomers unless a chiral auxiliary is used to create diastereomers. | Does not provide separation of enantiomers. |
| Sensitivity | Moderate to high, depending on the detector (UV-Vis, MS). | High, especially with sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[3] | Relatively low, typically requires microgram to milligram quantities. | Moderate to high, dependent on the chromophore and the magnitude of the CD signal. |
| Analysis Time | Typically 10-30 minutes per sample. | Faster than HPLC for simple mixtures, typically 5-20 minutes.[3] | 5-15 minutes for a standard 1H NMR spectrum. | Rapid, typically a few minutes per spectrum. |
| Quantitative Accuracy | Excellent for determining enantiomeric excess (ee) and purity. | Excellent for determining ee and purity.[5] | Good for purity determination (qNMR); can determine ee with appropriate methods.[6][7] | Can be used for quantitative analysis of enantiomeric excess with calibration. |
| Key Advantage | Broad applicability to a wide range of compounds.[1] | High resolution and speed for volatile compounds.[3] | Provides detailed structural information and can be non-destructive. | High sensitivity to stereochemistry and conformational changes. |
| Key Limitation | Can be solvent-intensive. | Limited to volatile and thermally stable analytes; derivatization adds complexity.[3] | Lower sensitivity and resolution for direct enantiomeric analysis. | Does not separate enantiomers and requires a chromophore near the stereocenter. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is often the first choice for the analysis of non-volatile chiral compounds like this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H)
Reagents:
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
This compound sample
-
Reference standards for (R)- and (S)-Dimethyl 2-hydroxysuccinate
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v). The mobile phase should be filtered and degassed before use.
-
Sample Preparation: Dissolve a known amount of the reaction product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and the reference standards. Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of the standards.
-
Quantification: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
Chiral Gas Chromatography (GC)
For GC analysis, derivatization of this compound is necessary to increase its volatility.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral capillary column (e.g., a cyclodextrin-based column like Beta-DEX™ 225)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane - BSTFA + TMCS)
-
Anhydrous solvent (e.g., Dichloromethane)
-
This compound sample and standards
Procedure:
-
Derivatization:
-
In a vial, dissolve approximately 1 mg of the sample in 100 µL of anhydrous dichloromethane.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: Beta-DEX™ 225 (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C (FID) or MS transfer line at 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
Injection Volume: 1 µL (with a split ratio of 50:1)
-
-
Analysis: Inject the derivatized sample and standards. The trimethylsilyl derivatives of the enantiomers will be separated.
-
Quantification: Determine the enantiomeric excess using the peak areas from the FID or the extracted ion chromatograms from the MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly with the use of chiral derivatizing agents, can be employed to determine the enantiomeric excess.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride - Mosher's acid chloride)
-
Anhydrous pyridine
Procedure:
-
Derivatization:
-
Dissolve about 5 mg of the sample in 0.5 mL of anhydrous CDCl3 in an NMR tube.
-
Add a small, clean, dry stir bar.
-
Add 1.2 equivalents of (R)-Mosher's acid chloride and a catalytic amount of anhydrous pyridine.
-
Stir the reaction at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or 1H NMR).
-
-
NMR Acquisition:
-
Acquire a high-resolution 1H NMR spectrum of the resulting diastereomeric esters.
-
-
Analysis:
-
Identify well-resolved signals corresponding to the two diastereomers. The methoxy or methyl ester protons are often good candidates.
-
Integrate the signals for each diastereomer.
-
-
Quantification: Calculate the diastereomeric excess (de), which corresponds to the enantiomeric excess (ee) of the original sample, using the integral values: de (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for confirming the presence of a chiral molecule and can be used to determine enantiomeric excess with proper calibration.
Instrumentation:
-
CD Spectrometer
Reagents:
-
Spectroscopic grade solvent that is transparent in the desired UV region (e.g., Methanol, Acetonitrile)
-
This compound sample and standards of known enantiomeric purity
Procedure:
-
Sample Preparation: Prepare a series of solutions of the (R)- and (S)-enantiomers with varying and known enantiomeric excesses in the chosen solvent. Prepare a solution of the unknown sample at a similar concentration.
-
CD Spectrum Acquisition:
-
Record the CD spectrum of the solvent as a baseline.
-
Record the CD spectra of the standard solutions and the unknown sample over a suitable wavelength range (e.g., 190-250 nm).
-
-
Analysis:
-
Subtract the solvent baseline from each spectrum.
-
The CD signal intensity at a specific wavelength (typically at the peak maximum or minimum) is proportional to the enantiomeric excess.
-
-
Quantification:
-
Create a calibration curve by plotting the CD signal intensity of the standard solutions against their known enantiomeric excess.
-
Determine the enantiomeric excess of the unknown sample from its CD signal intensity using the calibration curve.
-
Visualizations
The following diagrams illustrate the general workflows for characterizing reaction products of this compound and for selecting an appropriate analytical method.
Caption: General workflow for the characterization of reaction products.
Caption: Decision flowchart for selecting an analytical method.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Dimethyl D-malate and D-malic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the choice between an ester and its corresponding carboxylic acid can significantly impact reaction outcomes. This guide provides an objective comparison of the reactivity of Dimethyl D-malate and D-malic acid, supported by experimental data and detailed protocols. This analysis will focus on key reactions relevant to the synthesis of complex molecules and active pharmaceutical ingredients, including hydrolysis, amidation, and reduction.
Executive Summary
Generally, esters such as Dimethyl D-malate exhibit higher reactivity towards nucleophilic acyl substitution compared to their parent carboxylic acids like D-malic acid. This is primarily attributed to the electronic properties of the carboxylate group in the acid, which, when deprotonated, becomes a poor electrophile. However, the overall reactivity is highly dependent on the specific reaction conditions, including the choice of reagents and catalysts. This guide will delve into the nuances of these reactions to provide a clearer understanding of the reactivity profiles of these two important chemical entities.
Data Presentation
The following table summarizes the general reactivity and provides illustrative reaction conditions for Dimethyl D-malate and D-malic acid in key chemical transformations. Please note that direct comparative kinetic data under identical conditions is scarce in the literature; therefore, the information presented is a composite of typical reactions for esters and carboxylic acids, supplemented with specific examples for malic acid and its derivatives where available.
| Reaction | Dimethyl D-malate | D-malic Acid | General Reactivity Comparison |
| Hydrolysis | Undergoes hydrolysis to D-malic acid, typically requiring acid or base catalysis. | Is the product of ester hydrolysis. | Esters are susceptible to hydrolysis, while the acid form is stable in aqueous solution. |
| Amidation | Can react with amines to form amides, often requiring elevated temperatures or catalysis. | Requires activation of the carboxylic acid (e.g., with DCC) to react efficiently with amines at room temperature. | Direct amidation of carboxylic acids is challenging due to acid-base chemistry. Activated carboxylic acids are highly reactive, while esters offer a more direct but often slower route. |
| Reduction | Readily reduced by strong reducing agents like LiAlH4 to produce (R)-1,2,4-butanetriol. | Can be reduced by strong reducing agents like LiAlH4 to produce (R)-1,2,4-butanetriol. Requires excess reagent to neutralize the acidic protons. | Both are reducible by strong hydrides. The carboxylic acid requires more equivalents of the reducing agent due to the initial acid-base reaction. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Hydrolysis of Dimethyl D-malate (Acid-Catalyzed)
Objective: To hydrolyze Dimethyl D-malate to D-malic acid using an acid catalyst.
Materials:
-
Dimethyl D-malate
-
1 M Hydrochloric Acid (HCl)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve a known amount of Dimethyl D-malate in a 1:1 mixture of water and 1 M HCl.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle with magnetic stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by periodically checking the pH of the solution. The reaction is complete when the pH stabilizes, indicating the formation of the carboxylic acid.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude D-malic acid.
-
The crude product can be further purified by recrystallization.
Amidation of D-malic Acid with Benzylamine (DCC Coupling)
Objective: To synthesize the diamide of D-malic acid by coupling it with benzylamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
D-malic acid
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve D-malic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add DCC to the cooled solution with stirring.
-
In a separate flask, dissolve benzylamine (2 equivalents) in anhydrous DCM.
-
Slowly add the benzylamine solution to the D-malic acid/DCC mixture.
-
Allow the reaction to stir in the ice bath for 30 minutes and then at room temperature overnight.
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamide product.
-
The product can be purified by column chromatography or recrystallization.
Reduction of Dimethyl D-malate with Lithium Aluminium Hydride (LiAlH4)
Objective: To reduce the ester functional groups of Dimethyl D-malate to primary alcohols.
Materials:
-
Dimethyl D-malate
-
Lithium Aluminium Hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (nitrogen or argon)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Saturated aqueous sodium sulfate solution
-
Rotary evaporator
Procedure:
-
Caution: LiAlH4 reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.
-
In a dry round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH4 in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Dissolve Dimethyl D-malate in anhydrous diethyl ether in a dropping funnel.
-
Add the Dimethyl D-malate solution dropwise to the stirred LiAlH4 suspension at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the slow, dropwise addition of a saturated aqueous sodium sulfate solution.
-
A white precipitate of aluminum salts will form.
-
Filter the mixture and wash the solid residue with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude (R)-1,2,4-butanetriol.
-
The product can be purified by distillation or column chromatography.
Visualization of Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of Dimethyl D-malate and D-malic acid.
Caption: Workflow for comparing the chemical reactivity of Dimethyl D-malate and D-malic acid.
A Comparative Guide to the Synthesis of (R)-Dimethyl 2-Methylsuccinate: Biocatalytic vs. Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
Chiral dimethyl 2-methylsuccinate is a valuable building block in the synthesis of numerous active pharmaceutical ingredients and fine chemicals. Its stereochemistry is crucial for the desired biological activity of the final product. This guide provides a detailed comparison of two primary synthetic strategies for producing the (R)-enantiomer of dimethyl 2-methylsuccinate: a biocatalytic route using ene-reductases and a chemical route via asymmetric hydrogenation. The comparison is based on experimental data to highlight the performance, reaction conditions, and protocols of each approach.
Performance Comparison
The following table summarizes the quantitative data for the biocatalytic and chemical synthesis routes to (R)-dimethyl 2-methylsuccinate, allowing for a direct comparison of their efficiency and stereoselectivity.
| Parameter | Biocatalytic Route (Ene-Reductase) | Chemical Route (Asymmetric Hydrogenation) |
| Starting Material | Dimethyl Itaconate or Dimethyl Citraconate | Dimethyl Itaconate |
| Catalyst | Ene-Reductase (e.g., AfER, Bac-OYE1) | Rhodium-based chiral catalyst (e.g., [Rh(cod)2]BF4 with a chiral phosphine ligand) |
| Yield | 77-86% | Up to 100% |
| Enantiomeric Excess (ee) | >99% (R) | Up to 99.5% (R) |
| Reaction Temperature | 30-37 °C | 25 °C |
| Reaction Pressure | Atmospheric | 10 bar H₂ |
| Reaction Time | 20-27 hours | 12 hours |
| Solvent | Aqueous buffer (e.g., potassium phosphate, Tris-HCl) | Organic solvent (e.g., Methanol, Dichloromethane) |
| Key Reagents | NADP⁺, Formate Dehydrogenase (for cofactor regeneration) | Chiral phosphine ligand, H₂ gas |
Synthetic Pathways
The diagrams below illustrate the biocatalytic and chemical synthesis pathways to (R)-dimethyl 2-methylsuccinate.
Caption: Biocatalytic synthesis of (R)-dimethyl 2-methylsuccinate.
Caption: Chemical synthesis via asymmetric hydrogenation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biocatalytic Synthesis using Ene-Reductase (AfER)
This protocol is based on the preparative-scale synthesis of (R)-dimethyl 2-methylsuccinate.[1]
Materials:
-
Dimethyl itaconate
-
NADP⁺
-
Dimethyl sulfoxide (DMSO)
-
Sodium formate
-
Aspergillus flavus ene-reductase (AfER) wet cells
-
Lactobacillus formate dehydrogenase (LbFDH)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
1 M HCl
Procedure:
-
To a 200 mL conical flask, add dimethyl itaconate (3.16 g, 400 mM), NADP⁺ (0.5 mM, 0.39 g/L), DMSO (1.6% v/v), sodium formate (520 mM), AfER wet cells (2.5 g, 50 g/L), and LbFDH (2 U/mL) in potassium phosphate buffer (100 mM, pH 7.0) to a total volume of 50 mL.
-
Shake the reaction mixture at 30 °C for 27 hours.
-
Monitor the reaction progress by TLC and GC. Periodically adjust the pH to 7.0 with 1 M HCl.
-
After complete conversion, quench the reaction using 1 M HCl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain (R)-dimethyl 2-methylsuccinate.
Chemical Synthesis via Asymmetric Hydrogenation
This protocol describes a typical rhodium-catalyzed asymmetric hydrogenation of dimethyl itaconate.
Materials:
-
Dimethyl itaconate
-
[Rh(cod)₂]BF₄
-
Chiral phosphine ligand (e.g., (R,R)-Et-FerroTANE)
-
Methanol (degassed)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a glass vial inside a high-pressure autoclave with [Rh(cod)₂]BF₄ (1 mol%) and the chiral ligand (1.1 mol%).
-
Add degassed methanol to dissolve the catalyst and ligand.
-
Add dimethyl itaconate to the solution.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the autoclave to 10 bar with hydrogen and stir the reaction mixture at 25 °C for 12 hours.
-
After the reaction is complete, vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to yield (R)-dimethyl 2-methylsuccinate.
Comparison of Experimental Workflows
The following diagrams illustrate the general workflows for the biocatalytic and chemical synthesis routes.
Caption: Biocatalytic synthesis workflow.
Caption: Chemical synthesis workflow.
Conclusion
Both biocatalytic and chemical asymmetric hydrogenation routes offer highly effective methods for the synthesis of enantiomerically pure (R)-dimethyl 2-methylsuccinate, with both achieving excellent enantioselectivity (>99% ee) and high yields.
The biocatalytic route operates under mild, environmentally friendly conditions (aqueous buffer, atmospheric pressure, near-ambient temperature), avoiding the use of heavy metals and high-pressure hydrogen. However, it typically requires longer reaction times and involves the handling and potential recovery of enzymes and cofactors.
The chemical route via asymmetric hydrogenation can provide slightly higher yields in a shorter timeframe. This method, however, necessitates the use of expensive and air-sensitive noble metal catalysts and chiral ligands, requires specialized high-pressure equipment, and relies on organic solvents.
The choice between these two synthetic strategies will depend on the specific requirements of the application, including considerations of scale, cost, available equipment, and green chemistry principles. For large-scale industrial production, the milder conditions and reduced hazardous waste of the biocatalytic route are increasingly attractive, while the chemical route may be preferred for smaller-scale laboratory syntheses where reaction speed is a priority.
References
Safety Operating Guide
Navigating the Safe Disposal of (R)-Dimethyl 2-hydroxysuccinate: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (R)-Dimethyl 2-hydroxysuccinate, a common ester in organic synthesis. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is known to cause serious eye irritation. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.
Required PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat should be worn.
Quantitative Data Summary
The following table summarizes the key safety and physical data for this compound, extracted from its Safety Data Sheet (SDS). This information is critical for understanding the chemical's properties and associated hazards.
| Property | Value | Reference |
| GHS Hazard Statements | H319: Causes serious eye irritationH402: Harmful to aquatic life | |
| GHS Precautionary Statements | P273: Avoid release to the environmentP280: Wear eye protection/face protectionP501: Dispose of contents/container to an approved waste disposal plant | |
| Melting Point/Freezing Point | 16 - 19 °C (61 - 66 °F) | |
| Boiling Point | 200 °C (392 °F) | |
| Flash Point | 85 °C (185 °F) | [1] |
Step-by-Step Disposal Protocol
The primary and most critical guideline for the disposal of this compound is to avoid discharge into the environment , particularly into drains or sewer systems, due to its aquatic toxicity.[2] This chemical must be treated as hazardous waste.
Experimental Workflow for Disposal
Detailed Methodologies
1. Waste Identification and Segregation:
-
Clearly identify the waste as this compound.
-
It is imperative not to mix this waste with other chemical streams, especially incompatible materials such as strong acids, bases, or oxidizing agents.[3][4] If it is already part of a mixed waste stream, ensure all components are listed on the waste label.
-
All chemical wastes should be stored separately.[5]
2. Containerization:
-
Select a dedicated, chemically resistant waste container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[3]
-
Ensure the container is properly labeled as "Hazardous Waste" before adding any material.[3]
3. Waste Transfer and Labeling:
-
Carefully pour or transfer the waste into the designated container, avoiding splashes.
-
Label the container with the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5] If the waste is a solution, indicate the solvent and approximate concentration.
-
Securely close the container. Keep waste containers closed except when adding waste.[6]
4. Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[3]
-
This storage location should be away from heat, sparks, and open flames.[3]
5. Final Disposal:
-
The ultimate disposal method for this compound is through an approved hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[3]
-
Provide them with all necessary information about the waste, including the Safety Data Sheet (SDS) if requested.
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste along with the chemical itself.[5] Subsequent rinses may be permissible for sewer disposal, but it is best to consult with your institution's EHS office.[7] After proper rinsing, the container can often be disposed of as regular trash or recycled, depending on institutional policies.[5]
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding a commitment to safety and environmental stewardship that extends beyond the research itself.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. benchchem.com [benchchem.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Essential Safety and Operational Guide for Handling (R)-Dimethyl 2-hydroxysuccinate
This guide provides immediate safety, handling, and disposal protocols for (R)-Dimethyl 2-hydroxysuccinate (CAS RN: 70681-41-3), also known as Dimethyl (R)-(+)-malate.[1][2] It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure safe and effective handling of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Minimum Requirement | Specifications and Use |
| Hand Protection | Disposable nitrile gloves | Standard laboratory grade. For incidental contact, single-use is sufficient. If prolonged contact is anticipated, consider double-gloving or using thicker, chemical-resistant gloves.[5] |
| Eye Protection | Safety glasses with side shields | Must be ANSI Z87.1 compliant.[5] Protects against splashes and airborne particles. |
| Face Protection | Face shield (in addition to safety glasses) | Required when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure. |
| Body Protection | Laboratory coat | Standard, long-sleeved lab coat to protect skin and clothing from spills.[6] |
| Footwear | Closed-toe shoes | Shoes must fully cover the feet to protect against spills and falling objects.[5][6] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If handling fine powders or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Experimental Protocols: Safe Handling and Disposal
2.1. Handling Procedures:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.[3]
-
Engineering Controls: All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when heating the substance or creating aerosols.
-
Donning PPE: Put on all required PPE as outlined in Table 1 before handling the chemical.
-
Weighing and Transfer: When weighing, use a balance with a draft shield or conduct the operation in a fume hood to minimize the dispersion of any fine particles. Use appropriate tools (spatula, etc.) to transfer the chemical, avoiding direct contact.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. If the process generates heat, use a cooling bath.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames. The boiling point is 104-108 °C at 1 mmHg.[2]
-
Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn. Clean all contaminated surfaces.
2.2. Disposal Plan:
-
Waste Segregation: Dispose of this compound and any materials contaminated with it (e.g., gloves, paper towels, pipette tips) as chemical waste. Do not mix with general laboratory waste.
-
Waste Containers: Use clearly labeled, sealed, and appropriate chemical waste containers.
-
Disposal Method: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Empty Containers: "Empty" containers may still retain chemical residue and should be treated as hazardous waste unless properly decontaminated.
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: Workflow for PPE selection and use when handling this compound.
References
- 1. 70681-41-3|this compound|BLD Pharm [bldpharm.com]
- 2. Dimethyl (R)-(+)-malate 98 70681-41-3 [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. vigon.com [vigon.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
